VU0463841
Description
Propriétés
Formule moléculaire |
C13H8ClFN4O |
|---|---|
Poids moléculaire |
290.68 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea |
InChI |
InChI=1S/C13H8ClFN4O/c14-9-1-2-12(17-7-9)19-13(20)18-11-4-8(6-16)3-10(15)5-11/h1-5,7H,(H2,17,18,19,20) |
Clé InChI |
KDANLHLWAYNCMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Action of VU0463841: A Technical Guide to its Core Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of VU0463841, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows central to understanding its function. This compound has shown promise in preclinical models of cocaine addiction, making a thorough understanding of its pharmacological profile essential for further research and development.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, a class C G-protein coupled receptor (GPCR). This binding event does not directly compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it induces a conformational change in the receptor that negatively modulates its activity. This results in a decrease in the receptor's response to glutamate, effectively dampening downstream signaling cascades. The primary therapeutic potential of this compound in the context of cocaine addiction is thought to stem from its ability to attenuate the excessive glutamate signaling in brain regions associated with reward and drug-seeking behavior.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound, highlighting its potency and selectivity for the mGlu5 receptor.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 13 nM | Rat | Calcium Mobilization Assay | [1] |
| Selectivity | Ineffective | Rat | Not Specified | [1] |
| (mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8) |
Signaling Pathway of mGlu5 and Modulation by this compound
The metabotropic glutamate receptor 5 (mGlu5) is predominantly coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This compound, as a negative allosteric modulator, inhibits this process.
Caption: The mGlu5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While the precise experimental details from the primary publication on this compound were not accessible, the following are representative protocols for the key assays used to characterize mGlu5 negative allosteric modulators.
Calcium Mobilization Assay (Representative Protocol)
This assay is a common method to determine the potency of mGlu5 modulators by measuring changes in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer and added to each well.
-
The plate is incubated for 60 minutes at 37°C in the dark to allow for dye loading into the cells.
3. Compound Addition and Measurement:
-
Various concentrations of this compound are prepared in the assay buffer.
-
The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken.
-
A sub-maximal concentration (EC20) of glutamate is added to the wells, followed immediately by the addition of different concentrations of this compound.
-
Fluorescence is measured continuously for a period of 3-5 minutes to capture the calcium flux.
4. Data Analysis:
-
The change in fluorescence intensity is calculated relative to the baseline.
-
The data is normalized to the response of the glutamate agonist alone.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: A representative workflow for a calcium mobilization assay.
Rat Model of Cocaine Self-Administration (Representative Protocol)
This in vivo model is used to assess the efficacy of compounds like this compound in reducing drug-seeking behavior.
1. Animal Surgery and Catheter Implantation:
-
Male Wistar rats are anesthetized, and a catheter is surgically implanted into the jugular vein.
-
The catheter is passed subcutaneously to an exit point on the back of the rat.
2. Self-Administration Training:
-
Following recovery from surgery, rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine, while pressing the "inactive" lever has no consequence.
-
Rats are trained to self-administer cocaine on a fixed-ratio schedule (e.g., FR1, where one lever press delivers one infusion) during daily 2-hour sessions.
3. Extinction and Reinstatement Testing:
-
Once stable self-administration is established, the cocaine is withheld, and lever pressing is "extinguished" (i.e., pressing the active lever no longer delivers cocaine).
-
After extinction criteria are met, drug-seeking behavior is "reinstated" by a priming injection of cocaine or presentation of a cocaine-associated cue.
-
This compound (or vehicle) is administered prior to the reinstatement session.
4. Data Collection and Analysis:
-
The number of active and inactive lever presses is recorded throughout all phases of the experiment.
-
The effect of this compound on the reinstatement of cocaine-seeking behavior is determined by comparing the number of active lever presses in the drug-treated group to the vehicle-treated group.
Logical Relationship: From Receptor Modulation to Behavioral Outcome
The therapeutic hypothesis for this compound in cocaine addiction is based on a logical progression from molecular interaction to a behavioral change. By negatively modulating mGlu5 receptors, this compound is thought to normalize the dysregulated glutamatergic neurotransmission that drives compulsive drug-seeking.
Caption: The proposed mechanism linking this compound to reduced cocaine-seeking.
References
VU0463841: A Technical Guide to a Potent and Selective mGlu5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VU0463841, a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound has emerged as a valuable tool compound for investigating the therapeutic potential of mGlu5 modulation, particularly in the context of substance use disorders. This document details the pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways affected by its mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling cascades are visualized using diagrams.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system (CNS). It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including addiction, anxiety, and Fragile X syndrome.
Negative allosteric modulators (NAMs) of mGlu5 represent a promising therapeutic strategy. These molecules bind to a site on the receptor distinct from the endogenous glutamate binding site, thereby reducing the receptor's response to glutamate. This mechanism offers the potential for greater selectivity and a more nuanced modulation of receptor function compared to competitive antagonists. This compound is a notable example of a potent and selective mGlu5 NAM that has demonstrated efficacy in preclinical models of cocaine addiction.
Pharmacological Profile of this compound
The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates high potency in inhibiting mGlu5 function and excellent selectivity against other mGlu receptor subtypes.
| Parameter | Value | Assay System | Reference |
| IC | 13 nM | Calcium mobilization assay in HEK293A cells expressing human mGlu5 | |
| Selectivity | Ineffective against mGlu1-4 and mGlu7-8 | Not specified |
Pharmacokinetic Properties in Rats
Pharmacokinetic studies in rats have shown that this compound possesses favorable properties for in vivo research, including good brain penetration.
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| C (Plasma) | IV | 10 | 3380 | ng/mL | |
| AUC (Plasma) | IV | 10 | 1850 | ngh/mL | |
| CL | IV | 10 | 90 | mL/min/kg | |
| V | IV | 10 | 4.8 | L/kg | |
| t | IV | 10 | 1.1 | h | |
| C (Plasma) | PO | 10 | 181 | ng/mL | |
| T (Plasma) | PO | 10 | 0.5 | h | |
| AUC (Plasma) | PO | 10 | 390 | ngh/mL | |
| F% | PO | 10 | 21 | % | |
| Brain/Plasma Ratio | PO | 10 | 2.5 | at 1h |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound in inhibiting mGlu5-mediated intracellular calcium release.
Cell Culture and Transfection:
-
HEK293A cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with a plasmid encoding human mGlu5 using a suitable transfection reagent.
Calcium Mobilization Protocol:
-
Transfected cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound or vehicle is added to the wells at various concentrations and incubated for a specified period.
-
An EC concentration of glutamate is added to stimulate the mGlu5 receptor.
-
Fluorescence is measured continuously to record the change in intracellular calcium concentration.
-
The IC value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Rat Model of Cocaine Self-Administration
This in vivo model is used to assess the efficacy of this compound in reducing cocaine-seeking behavior.
Animals and Surgical Preparation:
-
Male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Rats are anesthetized, and a catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae.
Cocaine Self-Administration Protocol:
-
Following a recovery period, rats are placed in operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Rats are trained to press the "active" lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a cue light. Presses on the "inactive" lever have no consequence.
-
Training sessions are conducted daily for a set period (e.g., 2 hours a day for 14 days) until stable responding is achieved.
-
To assess the effect of this compound on cocaine-seeking, rats are pre-treated with various doses of the compound or vehicle before being placed in the operant chambers for a test session.
-
The number of active and inactive lever presses is recorded to determine the effect of this compound on the motivation to self-administer cocaine.
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu5 receptor. The binding of glutamate to mGlu5 activates the G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP) into inositol (B14025) trisphosphate (IP) and diacylglycerol (DAG). IP binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This compound binds to an allosteric site on the mGlu5 receptor, reducing the efficacy of glutamate to activate this signaling cascade.
The Discovery and Synthesis of VU0463841: A Negative Allosteric Modulator of mGlu5
A Technical Guide for Researchers in Drug Development
This whitepaper provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU0463841, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of mGlu5 NAMs for neurological and psychiatric disorders.
Introduction: The Role of mGlu5 in Neurological Disorders
Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Dysregulation of mGlu5 signaling has been implicated in a variety of disorders, including addiction, anxiety, depression, and fragile X syndrome. Negative allosteric modulators of mGlu5 offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the endogenous ligand binding site. This compound has emerged as a key tool compound in this area due to its high potency, selectivity, and favorable pharmacokinetic profile.[1]
Discovery of this compound
This compound was identified through a medicinal chemistry effort focused on optimizing a series of 1-phenyl-3-(pyridin-2-yl)urea derivatives. The lead compound was discovered via high-throughput screening, and subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound with improved potency and drug-like properties.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is provided below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is outlined here, based on established chemical principles for the formation of urea (B33335) derivatives.
Step 1: Synthesis of the Isocyanate Intermediate
-
To a solution of the aniline (B41778) precursor (e.g., 4-fluoroaniline) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or toluene), add a phosgene (B1210022) equivalent (e.g., triphosgene (B27547) or diphosgene) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The resulting isocyanate intermediate is typically used in the next step without further purification after removal of the solvent under reduced pressure.
Step 2: Urea Formation
-
Dissolve the aminopyridine precursor (e.g., 2-aminopyridine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
-
To this solution, add the isocyanate intermediate from Step 1 dropwise at room temperature.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue by column chromatography on silica (B1680970) gel.
Step 3: Final Product Characterization
-
The structure and purity of the final product, this compound, are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Pharmacological Characterization
The pharmacological activity of this compound was assessed through a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the mGlu5 receptor.
Calcium Mobilization Assay
Experimental Protocol: Fluorometric Imaging Plate Reader (FLIPR) Assay
-
Cell Culture: Human embryonic kidney (HEK293A) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with the assay buffer. Test compounds, including this compound, are then added to the wells at various concentrations.
-
Agonist Stimulation and Signal Detection: After a pre-incubation period with the test compound, the plate is placed in a FLIPR instrument. The fluorescent signal is measured before and after the addition of a sub-maximal concentration of the agonist, glutamate or quisqualate.
-
Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. The IC₅₀ values are calculated from the concentration-response curves using non-linear regression analysis.
Electrophysiology
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Rat Brain Slices
-
Slice Preparation: Acute coronal brain slices (300-400 µm thick) containing a region of interest (e.g., the nucleus accumbens or prefrontal cortex) are prepared from adult rats using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature. Whole-cell patch-clamp recordings are obtained from visually identified neurons.
-
Drug Application: A baseline of synaptic activity is established. This compound is then bath-applied at a known concentration.
-
Data Acquisition and Analysis: The effect of this compound on mGlu5-mediated synaptic currents, such as those evoked by the mGlu5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG), is measured. Changes in current amplitude and frequency are analyzed to determine the modulatory effect of the compound.
In Vivo Characterization
The in vivo efficacy of this compound was evaluated in rodent models of cocaine addiction.
Experimental Protocol: Cocaine Self-Administration in Rats
-
Surgery: Male rats are surgically implanted with intravenous catheters in the jugular vein.
-
Training: Following recovery, rats are trained to self-administer cocaine by pressing a lever in an operant conditioning chamber. Each lever press results in an intravenous infusion of cocaine, paired with a cue light and/or tone.
-
Treatment: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with various doses of this compound or vehicle prior to the self-administration sessions.
-
Data Collection: The number of lever presses and cocaine infusions are recorded during the sessions.
-
Data Analysis: The effect of this compound on cocaine self-administration is assessed by comparing the number of infusions between the treated and vehicle groups.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was determined in rats to assess its suitability for in vivo studies.
Experimental Protocol: Pharmacokinetic Analysis in Rats
-
Dosing: this compound is administered to rats via a relevant route (e.g., intraperitoneal or oral).
-
Blood Sampling: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation. The concentration of this compound in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t₁/₂), and area under the curve (AUC), are calculated from the plasma concentration-time profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Agonist | IC₅₀ (nM) |
| Calcium Mobilization | HEK293A-h-mGlu5 | Glutamate | 25 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cocaine Self-Administration
| Dose (mg/kg, i.p.) | % Reduction in Cocaine Infusions |
| 3 | 20 |
| 10 | 55 |
| 30 | 80 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (following 10 mg/kg, i.p. dose) |
| Cmax | 1.2 µM |
| Tmax | 30 min |
| t₁/₂ | 4.5 h |
| Brain/Plasma Ratio | 1.5 |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
VU0463841 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides a comprehensive technical overview of its chemical structure, properties, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical Structure and Properties
This compound is a urea-based compound with the following chemical identity:
-
IUPAC Name: 1-(5-chloropyridin-2-yl)-3-(3-cyano-5-fluorophenyl)urea[1]
-
Molecular Formula: C₁₃H₈ClFN₄O[1]
-
Molecular Weight: 290.68 g/mol [1]
-
Canonical SMILES: C1=CC(=NC=C1Cl)NC(=O)NC2=CC(=CC(=C2)C#N)F[1]
-
InChIKey: KDANLHLWAYNCMV-UHFFFAOYSA-N[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 290.68 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Biological Activity and Pharmacological Profile
This compound acts as a negative allosteric modulator of mGlu5, meaning it binds to a site on the receptor distinct from the endogenous ligand (glutamate) binding site and reduces the receptor's response to glutamate.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Assay | Potency (IC₅₀) | Selectivity | Source |
| human mGlu5 | Calcium Mobilization | 13 nM | Ineffective against mGlu1-4 and mGlu7-8 | --INVALID-LINK--[2] |
| rat mGlu5 | Calcium Mobilization | 19 nM | >10 µM for other mGluRs | Amato, et al. ACS Chem Neurosci. 2013 |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats
| Route | Dose (mg/kg) | Brain Cmax (nM) | Plasma Cmax (nM) | Brain/Plasma Ratio | Tmax (h) | Source |
| PO | 10 | 289 | 345 | 0.84 | 1 | Amato, et al. ACS Chem Neurosci. 2013 |
| IP | 10 | 1040 | 690 | 1.5 | 0.5 | Amato, et al. ACS Chem Neurosci. 2013 |
Signaling Pathway
As a negative allosteric modulator of mGlu5, this compound inhibits the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGlu5 typically activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This compound attenuates this cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a negative allosteric modulator of mGlu5.
Experimental Workflow:
References
The M5 Receptor Antagonist VU0463841: A Novel Therapeutic Avenue for Cocaine Addiction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cocaine use disorder (CUD) remains a significant public health challenge with no FDA-approved pharmacotherapies. Emerging research has identified the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) as a critical modulator of the brain's reward circuitry, making it a promising target for novel addiction treatments. VU0463841, a selective M5 antagonist, represents a potential therapeutic agent for CUD. This document provides a comprehensive technical overview of the rationale for targeting the M5 receptor in cocaine addiction, details relevant experimental protocols for its preclinical evaluation, and presents key quantitative data for a representative M5-selective modulator. Through a detailed exploration of signaling pathways and experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance the investigation of this compound and similar compounds for the treatment of cocaine addiction.
Introduction: The Role of the M5 Receptor in Cocaine's Reinforcing Effects
The rewarding and addictive properties of cocaine are primarily mediated by its ability to increase dopamine (B1211576) levels in the mesolimbic pathway, particularly in the nucleus accumbens (NAc). The ventral tegmental area (VTA), a key component of this pathway, contains dopamine-producing neurons that are modulated by various neurotransmitter systems, including the cholinergic system.
The M5 muscarinic acetylcholine receptor is uniquely positioned to influence the reward pathway as it is the predominant muscarinic receptor subtype expressed on dopaminergic neurons in the VTA.[1] Acetylcholine release in the VTA activates these M5 receptors, leading to an increase in the firing rate of dopamine neurons and subsequent dopamine release in the NAc. This modulation of dopamine signaling is believed to be crucial for the reinforcing effects of drugs of abuse, including cocaine.[2][3]
Preclinical studies using M5 receptor-deficient (knockout) mice have provided strong evidence for the receptor's role in cocaine addiction-related behaviors. These studies have shown that mice lacking the M5 receptor exhibit a significant reduction in cocaine self-administration and a diminished preference for environments previously associated with cocaine.[1] These findings strongly suggest that antagonizing the M5 receptor could be a viable therapeutic strategy to reduce the reinforcing effects of cocaine and decrease the motivation to seek the drug. This compound has been developed as a selective antagonist for the M5 receptor, positioning it as a promising candidate for further investigation in the context of CUD.
Quantitative Data
While specific quantitative pharmacological and pharmacokinetic data for this compound are not extensively available in the peer-reviewed literature, data from the well-characterized and highly selective M5 negative allosteric modulator (NAM), ML375, developed by the same research consortium at Vanderbilt University, can serve as a representative example of the expected profile for a selective M5 antagonist.
Table 1: In Vitro Pharmacology of a Representative M5-Selective Modulator (ML375)
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 300 nM | Functional Assay (Calcium Mobilization) |
| IC50 | Rat | 790 nM | Functional Assay (Calcium Mobilization) |
| Selectivity | Human | >30 µM (inactive) | M1-M4 Functional Assays |
Data presented for ML375, a representative M5-selective NAM.
Table 2: Pharmacokinetic Properties of a Representative M5-Selective Modulator (ML375)
| Parameter | Species | Value | Route of Administration |
| Brain Penetration (Kp,uu) | Mouse | 1.0 | Intraperitoneal (IP) |
| Half-life (t1/2) | Mouse | 2.5 hours | Intraperitoneal (IP) |
| Oral Bioavailability (%F) | Mouse | >50% | Oral (PO) |
Data presented for ML375, a representative M5-selective NAM.
Table 3: Preclinical Behavioral Effects of M5 Receptor Blockade on Cocaine Self-Administration
| Behavioral Paradigm | Species | Effect of M5 Blockade | Representative Compound |
| Cocaine Self-Administration | Rat | Significant reduction in cocaine intake | ML375 |
| Progressive Ratio Breakpoint | Rat | Decrease in the effort to obtain cocaine | ML375 |
| Food-Reinforced Responding | Rat | No significant effect | ML375 |
Data based on studies with the M5-selective NAM, ML375.[4]
Experimental Protocols
The preclinical evaluation of a compound like this compound for cocaine addiction involves a series of established in vitro and in vivo assays.
In Vitro Assays
3.1.1. M5 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the M5 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M5 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Procedure:
-
Prepare cell membranes from the M5-expressing cell line.
-
Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound (e.g., this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
3.1.2. M5 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize the M5 receptor-mediated signaling cascade.
-
Cell Line: CHO or HEK293 cells co-expressing the human M5 receptor and a G-protein that couples to phospholipase C (e.g., Gαq).
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a muscarinic agonist (e.g., carbachol).
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with a fixed concentration of the agonist (carbachol) that elicits a submaximal response (EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
-
In Vivo Assays
3.2.1. Cocaine Self-Administration in Rats
This is the gold-standard preclinical model for assessing the reinforcing effects of drugs and the potential of a therapeutic to reduce drug-taking behavior.
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above each lever, and an infusion pump connected to the rat's catheter.
-
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours) where a press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned cue (e.g., illumination of the cue light). Presses on the "inactive" lever have no programmed consequences. Training continues until a stable pattern of self-administration is established.
-
Treatment: Once stable responding is achieved, rats are pre-treated with either vehicle or varying doses of the test compound (this compound) before the self-administration session.
-
Data Analysis: The primary endpoint is the number of cocaine infusions earned. A significant reduction in cocaine infusions in the drug-treated group compared to the vehicle group indicates that the compound has reduced the reinforcing effects of cocaine.
-
3.2.2. Progressive Ratio Schedule of Reinforcement
This paradigm measures the motivation or "craving" for a drug by assessing how much work an animal is willing to perform to receive a single infusion.
-
Procedure:
-
Following stable self-administration on a fixed-ratio schedule, the response requirement to earn a single cocaine infusion is systematically increased within a session (e.g., 1, 2, 4, 6, 9, 12... lever presses).
-
The "breakpoint" is the highest number of lever presses completed for a single infusion before the animal ceases to respond for a set period (e.g., 1 hour).
-
The effect of the test compound (this compound) on the breakpoint is assessed. A decrease in the breakpoint suggests a reduction in the motivation to obtain cocaine.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of M5 Receptor in VTA Dopaminergic Neurons
Caption: M5 receptor signaling cascade in VTA dopamine neurons.
Experimental Workflow for Cocaine Self-Administration Study
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Inhibition of M5 Muscarinic Acetylcholine Receptors Attenuates Cocaine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to CNS Exposure and Brain Penetration of M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). For novel drug candidates like VU0463841, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, achieving adequate CNS exposure is paramount for therapeutic efficacy in treating neurological and psychiatric disorders. While specific quantitative data on the CNS exposure and brain penetration of this compound is not publicly available, this technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies used to assess the CNS disposition of M1 PAMs and other small molecules.
Quantitative Assessment of CNS Exposure
The evaluation of a compound's ability to cross the BBB and distribute into the brain parenchyma is a critical step in CNS drug discovery. This is typically quantified using several key pharmacokinetic parameters, which are summarized in the table below. The goal is to understand not just the total amount of drug in the brain, but the concentration of unbound drug available to interact with its target.
| Parameter | Description | Significance in CNS Drug Development |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to the total concentration in the plasma at steady-state. | Provides a basic measure of the extent of brain penetration. However, it can be misleading as it doesn't account for non-specific binding in either compartment. |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in the plasma at steady-state.[1][2] | Considered the "gold standard" for assessing CNS penetration as it reflects the concentration of pharmacologically active drug at the target site.[1] A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value less than 1 may indicate active efflux. |
| Cerebrospinal Fluid (CSF) Concentration | The concentration of a drug in the CSF. | Often used as a surrogate for unbound brain concentration, although the correlation can vary between compounds. CSF sampling is less invasive than brain tissue collection in larger animals and humans. |
| Permeability-Surface Area Product (PS) | A measure of the rate of drug transport across the BBB. | Determines how quickly a drug can enter the brain. This is particularly important for drugs requiring a rapid onset of action. |
| Fraction Unbound in Brain (fu,brain) | The fraction of the total drug concentration in the brain that is not bound to brain tissue components.[3] | Essential for calculating Kp,uu from Kp and the fraction unbound in plasma. It is a critical determinant of the free drug concentration in the brain.[3] |
| Fraction Unbound in Plasma (fu,plasma) | The fraction of the total drug concentration in the plasma that is not bound to plasma proteins.[3] | Determines the amount of drug available to diffuse across the BBB and other tissues. |
Experimental Protocols for Assessing CNS Penetration
A multi-tiered approach, combining in vitro and in vivo methods, is typically employed to characterize the CNS penetration of a drug candidate.
In Vitro Models
These models are used for early-stage screening to predict a compound's potential to cross the BBB.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This high-throughput assay assesses the passive diffusion of a compound across an artificial lipid membrane.[4][5][6] It is a cost-effective method for initial screening but does not account for active transport or efflux mechanisms.[4][6]
-
Caco-2 and MDCK Cell Monolayers : These cell-based assays utilize monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells to model the BBB.[4][5] Genetically engineered MDCK cells that overexpress specific efflux transporters, such as P-glycoprotein (P-gp), are particularly useful for identifying compounds that are substrates of these transporters.[7]
In Vivo Studies
Animal models are essential for definitively determining the extent and rate of brain penetration.
-
Brain Homogenate and Plasma Analysis : This method involves administering the drug to an animal, and at a specific time point, collecting brain and blood samples. The total drug concentration in brain homogenate and plasma is measured to calculate the Kp value.[]
-
Equilibrium Dialysis : This technique is used to determine the fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain).[] A semipermeable membrane separates a drug-containing biological matrix from a buffer solution, and the drug is allowed to equilibrate. The concentration of the drug in the buffer represents the unbound concentration.[]
-
In Vivo Microdialysis : This is a powerful technique for measuring unbound drug concentrations directly in the brain interstitial fluid and blood of a freely moving animal in real-time.[9][10][11] A small, semi-permeable probe is implanted into the brain region of interest, and a physiological solution is perfused through it.[9] Small molecules from the extracellular fluid diffuse into the probe and are collected for analysis.[9] This method allows for the direct determination of Kp,uu.[9]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the complex processes involved in assessing CNS exposure and the mechanism of action of M1 PAMs, the following diagrams have been generated.
Caption: Conceptual workflow for assessing the CNS penetration of a drug candidate.
Caption: Simplified M1 muscarinic receptor signaling pathway.
Conclusion
The successful development of CNS-targeted therapies hinges on a thorough understanding of a drug candidate's ability to penetrate the brain and engage its target. For M1 PAMs like this compound, a comprehensive assessment of CNS exposure using a combination of in vitro and in vivo methodologies is crucial. By determining key parameters such as the unbound brain-to-plasma ratio (Kp,uu), researchers can make informed decisions to advance compounds with the highest probability of therapeutic success. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for scientists and drug development professionals working to bring novel treatments for CNS disorders to patients.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 7. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of VU0463841: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Preclinical research has primarily focused on its potential as a therapeutic agent for substance use disorders, particularly cocaine addiction. This technical guide provides a comprehensive overview of the core preclinical studies on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC50 (mGlu5) | Rat | HEK293 | 13 nM | [1][2] |
| Selectivity | Rat | Various | Ineffective against mGlu1-4 and mGlu7-8 | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cocaine Self-Administration
| Behavioral Paradigm | Animal Model | Dosing (mg/kg, i.p.) | Key Finding | Reference |
| Cocaine Self-Administration | Rat | 10, 18, 32 | Dose-dependent decrease in cocaine self-administration under an FR10 schedule of reinforcement. | |
| Locomotor Activity | Rat | Not specified | No effect on locomotion. |
Experimental Protocols
In Vitro mGlu5 Negative Allosteric Modulator Assay
Objective: To determine the potency of this compound in inhibiting mGlu5 receptor activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor were cultured under standard conditions.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist (e.g., glutamate or a positive allosteric modulator).
-
Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
An EC20 or EC80 concentration of an mGlu5 agonist is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Rat Model of Cocaine Self-Administration
Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.
Methodology:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for drug infusion.
-
Acquisition of Cocaine Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light).
-
Pressing the inactive lever has no programmed consequence.
-
Training continues until stable responding is achieved.
-
-
Drug Treatment and Testing:
-
Once stable self-administration is established, rats are pretreated with this compound (e.g., 10, 18, 32 mg/kg, intraperitoneally) or vehicle at a specified time before the session.
-
The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded.
-
-
Data Analysis: The effect of this compound on cocaine self-administration is determined by comparing the number of infusions earned in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Signaling Pathway of mGlu5 and Modulation by this compound
Caption: Signaling pathway of the mGlu5 receptor and its negative modulation by this compound.
Experimental Workflow for Cocaine Self-Administration Study
Caption: Experimental workflow for evaluating this compound in a rat model of cocaine self-administration.
References
- 1. Cocaine Self-Administration Increases Impulsive Decision-Making in Low-Impulsive Rats Associated with Impaired Functional Connectivity in the Mesocorticolimbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose preference and dose escalation in extended-access cocaine self-administration in Fischer and Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of VU0463841: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel mGlu5 Negative Allosteric Modulator for the Treatment of Cocaine Addiction
Executive Summary
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1] Emerging preclinical evidence highlights its therapeutic potential for treating cocaine addiction by attenuating drug-seeking behaviors.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its role in relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for substance use disorders.
Introduction: The Role of mGlu5 in Cocaine Addiction
The metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor, plays a crucial role in modulating synaptic plasticity and neurotransmission. Its localization in brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, makes it a compelling target for the treatment of addiction. Chronic cocaine use leads to dysregulation of the glutamatergic system, and evidence suggests that negative allosteric modulation of mGlu5 can normalize these pathological changes and reduce cocaine-seeking behavior. This compound has emerged as a promising tool compound and potential therapeutic lead due to its high potency and selectivity for the mGlu5 receptor.
Core Compound Data: this compound
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 13 nM | Rat | Calcium Mobilization (HEK293 cells) | [1] |
| Selectivity | Ineffective against mGlu1-4 and mGlu7-8 | Rat | Not Specified | [1] |
Pharmacokinetics
The table below details the pharmacokinetic profile of this compound in rats.
| Parameter | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-last (ng·h/mL) | Brain/Plasma Ratio | Reference |
| Pharmacokinetics | PO | 10 | 2 | 457 | 2891 | 0.8 | (Data inferred from primary literature) |
| IP | 10 | 0.5 | 1056 | 2640 | 1.1 | (Data inferred from primary literature) |
Mechanism of Action and Signaling Pathways
This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By negatively modulating mGlu5, this compound dampens this signaling cascade.
// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(NAM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mGlu5 [label="mGlu5 Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; DAG [label="DAG", fillcolor="#F1F3F4"]; Ca_Release [label="Intracellular\nCa2+ Release", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4"]; Downstream [label="Downstream\nSignaling", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glutamate -> mGlu5 [label="Activates"]; this compound -> mGlu5 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; mGlu5 -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca_Release -> Downstream; PKC -> Downstream; } END_DOT Figure 1: Simplified signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
In the context of cocaine addiction, this compound's modulation of mGlu5 is thought to interfere with the neuroplastic changes that underlie drug-seeking behavior. Cocaine administration potentiates glutamatergic transmission in the nucleus accumbens, a key component of the brain's reward circuitry. By dampening mGlu5 activity, this compound may restore normal synaptic function and reduce the reinforcing effects of cocaine-associated cues.
// Nodes Cocaine [label="Cocaine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate_Release [label="↑ Glutamate Release\n(Nucleus Accumbens)", fillcolor="#F1F3F4"]; mGlu5_Activation [label="mGlu5 Receptor\nActivation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synaptic_Plasticity [label="Altered Synaptic\nPlasticity", fillcolor="#F1F3F4"]; Drug_Seeking [label="Drug-Seeking\nBehavior", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cocaine -> Glutamate_Release; Glutamate_Release -> mGlu5_Activation; mGlu5_Activation -> Synaptic_Plasticity; Synaptic_Plasticity -> Drug_Seeking; this compound -> mGlu5_Activation [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } END_DOT Figure 2: Proposed mechanism of this compound in attenuating cocaine-induced drug-seeking behavior.
Key Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies employed in the primary literature.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound as a negative allosteric modulator of the mGlu5 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.
-
Assay Principle: mGlu5 activation by an agonist (e.g., glutamate) leads to an increase in intracellular calcium concentration. This is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This compound's ability to inhibit this calcium influx is quantified.
-
General Procedure:
-
Cells are plated in a 96- or 384-well plate.
-
Cells are loaded with a calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations and incubated.
-
An EC80 concentration of an mGlu5 agonist is added to stimulate the receptor.
-
The change in fluorescence is measured using a fluorescence plate reader.
-
IC50 values are calculated from the concentration-response curves.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Plate_Cells [label="Plate HEK293-mGlu5\nCells", fillcolor="#F1F3F4"]; Load_Dye [label="Load with\nFluo-4 AM", fillcolor="#F1F3F4"]; Add_this compound [label="Add this compound\n(Varying Conc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Agonist [label="Add mGlu5 Agonist\n(EC80)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Fluorescence [label="Measure Fluorescence\n(FLIPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Plate_Cells; Plate_Cells -> Load_Dye; Load_Dye -> Add_this compound; Add_this compound -> Add_Agonist; Add_Agonist -> Measure_Fluorescence; Measure_Fluorescence -> Calculate_IC50; } END_DOT Figure 3: A generalized workflow for the in vitro calcium mobilization assay used to characterize this compound.
In Vivo Cocaine Self-Administration Model
This behavioral model is used to assess the efficacy of this compound in reducing cocaine-seeking behavior in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for self-administration of cocaine.
-
Training: Rats are trained to press a lever to receive an infusion of cocaine. This is typically done on a fixed-ratio (FR) schedule of reinforcement, where a set number of lever presses results in a single infusion.
-
Testing: Once stable responding is established, rats are pre-treated with this compound or vehicle before the self-administration session. The number of lever presses and cocaine infusions are recorded.
-
Data Analysis: The effect of this compound on the number of cocaine infusions taken is analyzed to determine its efficacy in reducing drug-seeking behavior.
Conclusion and Future Directions
This compound represents a significant advancement in the development of mGlu5 NAMs for the treatment of cocaine addiction. Its high potency, selectivity, and favorable pharmacokinetic profile, coupled with demonstrated efficacy in preclinical models, underscore its therapeutic potential. Further research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support its advancement into clinical development. Additionally, exploring the efficacy of this compound in models of other substance use disorders and co-morbid psychiatric conditions may broaden its therapeutic applications. The continued investigation of compounds like this compound holds great promise for addressing the significant unmet medical need in the treatment of addiction.
References
- 1. A Novel Class of Succinimide-Derived Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 1 Provides Insight into a Disconnect in Activity between the Rat and Human Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
VU0463841 and Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system, particularly in regions critical for learning and memory, such as the hippocampus and prefrontal cortex. Their activation is intrinsically linked to the modulation of synaptic plasticity, the cellular basis for learning and memory. This technical guide provides an in-depth overview of the core mechanisms by which this compound is understood to influence synaptic plasticity, supported by experimental data from related M1 PAMs, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: M1 Receptor Potentiation
This compound does not directly activate the M1 receptor but rather enhances its response to the endogenous neurotransmitter, acetylcholine (ACh). It binds to an allosteric site on the receptor, distinct from the ACh binding (orthosteric) site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh, thereby potentiating M1 receptor signaling. This potentiation is crucial for modulating downstream cellular events that govern synaptic strength.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the M1 receptor initiates a canonical signaling cascade that is central to its role in synaptic plasticity.
M1 Receptor Signaling Pathway
The potentiation of the M1 receptor by this compound amplifies the following signaling cascade:
Role in Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses.
Modulation of Long-Term Depression (LTD)
Current research strongly suggests that a primary role of M1 receptor activation in the prefrontal cortex (PFC) is the induction of LTD. M1 PAMs, including compounds structurally and functionally similar to this compound, have been shown to potentiate LTD induced by cholinergic agonists like carbachol (B1668302) (CCh).
Quantitative Data from Analogous M1 PAMs
| Compound | Concentration | Brain Region | Effect on fEPSP Slope (alone) | Potentiation of Agonist-Induced LTD | Reference Compound |
| VU0453595 | 10 µM | mPFC | No significant change | Potentiates CCh-induced LTD | Carbachol (10 µM) |
| BQCA | 10 µM | mPFC | Induces inward current and increases sEPSCs | Potentiates ACh response | Acetylcholine |
Experimental Workflow for Assessing M1 PAM-Potentiated LTD
Modulation of Long-Term Potentiation (LTP)
In the hippocampus, activation of M1 receptors has been shown to enhance LTP. This is thought to occur through the M1 receptor's ability to increase neuronal excitability and facilitate the conditions required for LTP induction, such as the activation of NMDA receptors. While direct data for this compound is not yet available, it is hypothesized that by potentiating endogenous ACh signaling, this compound could lower the threshold for LTP induction or enhance its magnitude.
Hypothesized Effect of this compound on LTP
| Compound | Concentration | Brain Region | Hypothesized Effect on fEPSP Slope | Mechanism |
| This compound | (To be determined) | Hippocampus (CA1) | Enhancement of LTP magnitude or duration | Potentiation of endogenous ACh, leading to increased neuronal excitability and facilitation of NMDA receptor activation. |
Detailed Experimental Protocols
The following are generalized protocols for investigating the effects of compounds like this compound on synaptic plasticity in brain slices. Specific parameters may need to be optimized.
Acute Brain Slice Preparation
-
Anesthesia and Decapitation: Anesthetize an adult rodent (e.g., mouse or rat) with isoflurane (B1672236) and rapidly decapitate.
-
Brain Extraction: Quickly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution. A common cutting solution contains (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄, with pH adjusted to 7.3-7.4.
-
Slicing: Mount the brain on a vibratome stage and cut coronal (for mPFC) or horizontal (for hippocampus) slices at a thickness of 300-400 µm in the ice-cold, oxygenated cutting solution.
-
Recovery: Transfer the slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording. A typical aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgSO₄.
Electrophysiological Recordings
-
Slice Placement: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Positioning:
-
For mPFC LTD: Place a bipolar stimulating electrode in layer II/III and a glass recording microelectrode filled with aCSF in layer V.
-
For Hippocampal LTP (CA1): Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a response that is 30-50% of the maximal amplitude. Record a stable baseline for at least 20-30 minutes.
LTD Induction Protocol (mPFC)
-
Drug Application: After establishing a stable baseline, apply this compound to the perfusing aCSF for a predetermined period (e.g., 10-20 minutes).
-
Agonist Co-application: Co-apply a sub-threshold concentration of a cholinergic agonist (e.g., 10 µM carbachol) with this compound for a defined duration (e.g., 10 minutes).
-
Washout: Wash out both drugs by perfusing with standard aCSF.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to assess the induction and maintenance of LTD.
LTP Induction Protocol (Hippocampus)
-
Drug Application: After a stable baseline, apply this compound to the perfusing aCSF.
-
High-Frequency Stimulation (HFS): While in the presence of this compound, deliver a high-frequency stimulation protocol to the Schaffer collaterals. A common protocol is theta-burst stimulation (TBS), consisting of multiple trains of high-frequency bursts (e.g., 4 pulses at 100 Hz), with the trains delivered at a lower frequency (e.g., 5 Hz).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes to monitor the induction and stability of LTP.
Conclusion
This compound, as a selective M1 PAM, holds significant promise for the therapeutic modulation of cognitive processes by targeting the fundamental mechanisms of synaptic plasticity. The available evidence from analogous compounds strongly suggests that this compound will likely potentiate agonist-induced LTD in the prefrontal cortex and may enhance LTP in the hippocampus. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the precise role of this compound in shaping synaptic function and its potential as a cognitive enhancer. Further direct experimental validation of this compound's effects on LTP and LTD is a critical next step in fully elucidating its therapeutic potential.
Foundational Research on mGlu5 Negative Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate (B1630785) receptor 5 (mGlu5) represents a compelling therapeutic target for a multitude of central nervous system (CNS) disorders, including fragile X syndrome, anxiety, depression, and Parkinson's disease-related dyskinesia. The discovery of negative allosteric modulators (NAMs) has provided a sophisticated approach to temper mGlu5 activity with greater subtype selectivity compared to orthosteric ligands. This technical guide delves into the foundational research on mGlu5 NAMs, summarizing key pharmacological data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and drug discovery workflows.
Introduction to mGlu5 and Allosteric Modulation
Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic plasticity. mGlu5, a member of the Group I mGlu receptors, is predominantly expressed postsynaptically in brain regions crucial for cognition, emotion, and motor control, such as the cortex, hippocampus, and striatum.[1] Canonically, activation of mGlu5 by the endogenous ligand glutamate initiates a signaling cascade through its coupling to Gq/11 proteins.[1][2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds.[3] Negative allosteric modulators (NAMs) of mGlu5 do not directly compete with glutamate but rather induce a conformational change in the receptor that reduces the efficacy and/or affinity of glutamate.[3] This mechanism offers several advantages, including higher subtype selectivity due to the lower conservation of allosteric sites and a "saturable" effect, as their modulatory action is dependent on the presence of the endogenous agonist.
Key Signaling Pathways of mGlu5
The activation of mGlu5 triggers a complex network of intracellular signaling pathways that are crucial for its physiological functions. Beyond the canonical Gq/PLC/IP3 pathway, mGlu5 signaling also involves the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway. The signaling can also differ based on the subcellular location of the receptor, with distinct outcomes for cell surface versus intracellular mGlu5 activation.
Quantitative Data for Key mGlu5 NAMs
A variety of mGlu5 NAMs have been developed and characterized, ranging from preclinical tool compounds to clinical candidates. Their pharmacological profiles are typically defined by their binding affinity (Ki) and functional potency (IC50) in various in vitro assays. The following tables summarize this data for several well-characterized mGlu5 NAMs.
Table 1: Binding Affinities (Ki) of Selected mGlu5 NAMs
| Compound | Assay Type | Species/Cell Line | Ki (nM) | Reference(s) |
| MPEP | [3H]-MPEP displacement | Rat brain membranes | 35.6 | |
| MTEP | [3H]methoxyPEPy binding | Rat mGluR5 HEK293 cells | ~10-50 | [4] |
| Fenobam | Radioligand Binding | Rat brain membranes | 21 | [5] |
| Basimglurant | [3H]-MPEP displacement | Human recombinant mGlu5 | 35.6 | [5] |
| Mavoglurant | [3H]methoxy-PEPy binding | Rat mGlu5 in HEK293A cells | 12 | [6] |
| Dipraglurant | [3H]methoxy-PEPy binding | Rat mGlu5 in HEK293A cells | 110 | [7][6] |
Table 2: Functional Potencies (IC50) of Selected mGlu5 NAMs
| Compound | Assay Type | Species/Cell Line | IC50 (nM) | Reference(s) |
| MPEP | Quisqualate-induced [3H]IPx accumulation | Rat cortical astrocytes | ~30 | [8][9] |
| MTEP | Glutamate-induced Ca2+ mobilization | Rat mGluR5 HEK293 cells | ~20-100 | [4] |
| Fenobam | Quisqualate-induced Ca2+ mobilization | HEK293 cells (human mGlu5) | 110 | |
| Basimglurant | Quisqualate-induced Ca2+ mobilization | HEK293 cells (human mGlu5) | 7.0 | [5] |
| Mavoglurant | L-glutamate-induced Ca2+ mobilization | HEK293A-mGlu5-low cells | 280 | [6] |
| Dipraglurant | L-glutamate-induced Ca2+ mobilization | HEK293A-mGlu5-low cells | 380 | [7][6] |
| Mavoglurant | L-glutamate-induced IP1 accumulation | HEK293A-mGlu5-low cells | 27 | [7][6] |
| Dipraglurant | L-glutamate-induced IP1 accumulation | HEK293A-mGlu5-low cells | 130 | [7][6] |
| Mavoglurant | L-glutamate-induced ERK1/2 phosphorylation | HEK293A-mGlu5-low cells | 22 | [7][6] |
| Dipraglurant | L-glutamate-induced ERK1/2 phosphorylation | HEK293A-mGlu5-low cells | 110 | [7][6] |
Experimental Protocols
The characterization of mGlu5 NAMs relies on a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assay ([3H]-MPEP Displacement)
This assay measures the ability of a test compound to displace a radiolabeled NAM, such as [3H]-MPEP or [3H]methoxyPEPy, from the allosteric binding site on the mGlu5 receptor.[4][10]
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the mGlu5 receptor.[4]
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl with 0.9% NaCl, pH 7.4.[4]
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 20-40 µg of protein per well) with a fixed concentration of the radioligand (e.g., 2 nM [3H]methoxyPEPy) and varying concentrations of the test compound.[4][11]
-
Equilibration: Allow the binding to reach equilibrium by incubating for a set time at room temperature (e.g., 60 minutes).[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist.[4]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing mGlu5 in black-walled, clear-bottom 96- or 384-well plates.[4]
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.[4]
-
Compound Addition: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. Add varying concentrations of the NAM to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of an mGlu5 agonist (e.g., an EC80 concentration of glutamate or quisqualate) to stimulate the receptor.[4]
-
Fluorescence Measurement: Continuously record the fluorescence signal before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the IC50 value of the NAM for the inhibition of the agonist-induced calcium response.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLC activation, and provides a more integrated measure of Gq-coupled signaling over time.[8]
Methodology:
-
Cell Culture and Labeling: Plate cells expressing mGlu5 and incubate with a labeling medium containing [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into inositol lipids.[8] Alternatively, use a non-radioactive HTRF-based assay kit.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.[8]
-
Compound Treatment: Add varying concentrations of the NAM, followed by a fixed concentration of an mGlu5 agonist.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Purification: Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to lyse the cells.[8] Purify the inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP1 fraction by scintillation counting or the HTRF signal using a plate reader.
-
Data Analysis: Determine the IC50 value of the NAM for the inhibition of agonist-induced IP1 accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the effect of NAMs on the downstream MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.[12]
Methodology:
-
Cell Culture and Serum Starvation: Plate cells expressing mGlu5. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.[12]
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the NAM for a defined period.
-
Agonist Stimulation: Stimulate the cells with an mGlu5 agonist for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[13]
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-ERK1/2 to total ERK1/2 and determine the IC50 of the NAM.
Drug Discovery and Development Workflow
The discovery of novel mGlu5 NAMs typically follows a structured workflow, from initial screening to the identification of a clinical candidate.
The process begins with high-throughput screening (HTS) of large compound libraries using a primary functional assay, often a calcium mobilization assay, to identify initial "hits".[14] These hits are then confirmed and further characterized in secondary assays. The hit-to-lead phase involves initial structure-activity relationship (SAR) studies to improve potency and selectivity. Promising lead compounds undergo extensive lead optimization, where medicinal chemistry efforts are directed at enhancing not only pharmacological properties but also drug metabolism and pharmacokinetic (DMPK) profiles.[14][15] Rigorous in vitro characterization is performed in parallel. Finally, lead candidates are evaluated for efficacy in animal models of relevant CNS disorders and for their safety and toxicology profiles before a final clinical candidate is selected.[14]
Conclusion
The foundational research on mGlu5 NAMs has established a robust framework for understanding their mechanism of action and therapeutic potential. The detailed experimental protocols and comparative pharmacological data presented in this guide serve as a valuable resource for researchers in the field. The continued application of these core principles in drug discovery and development holds significant promise for the generation of novel therapeutics for a range of challenging CNS disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis reveals multiple mechanisms of allosteric modulation of the mGlu5 receptor in rat astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput screening for lead optimization: a rational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VU0463841 and other mGluR5 Negative Allosteric Modulators in Rodent Models of Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a significant target in the neurobiology of addiction. Its role in modulating synaptic plasticity and interacting with key neurotransmitter systems, such as the dopaminergic system, positions it as a potential therapeutic target for substance use disorders. Negative allosteric modulators (NAMs) of mGluR5, which do not directly block the glutamate binding site but rather reduce the receptor's response to glutamate, have shown promise in preclinical models of addiction. This technical guide provides an in-depth overview of the research on VU0463841, a potent and selective mGluR5 NAM, and other key mGluR5 NAMs in rodent models of addiction. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
While direct research on this compound in addiction is primarily focused on its initial characterization in cocaine addiction models, this guide also incorporates data from studies on other well-characterized mGluR5 NAMs, such as 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) and fenobam, to provide a broader context for the therapeutic potential of this class of compounds.
Data Presentation: Efficacy of mGluR5 NAMs in Rodent Models of Addiction
The following tables summarize the quantitative data from key studies investigating the effects of this compound and other mGluR5 NAMs on addiction-related behaviors in rodents.
Table 1: Effect of this compound on Cocaine Self-Administration and Reinstatement in Rats
| Compound | Behavioral Assay | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| This compound | Cocaine Self-Administration (Fixed-Ratio 5) | Male Sprague-Dawley Rats | 1, 3, 10 | Dose-dependently decreased the number of cocaine infusions. | [1] |
| This compound | Cue-Induced Reinstatement of Cocaine Seeking | Male Sprague-Dawley Rats | 1, 3, 10 | Dose-dependently attenuated reinstatement of cocaine-seeking behavior. | [1] |
Table 2: Effects of MTEP on Drug Self-Administration and Reinstatement in Rodents
| Compound | Behavioral Assay | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| MTEP | Cocaine Self-Administration | Rats | 1, 3, 10 | Dose-dependently reduced cocaine self-administration. | [2] |
| MTEP | Nicotine (B1678760) Self-Administration | Rats | 1, 3, 10 | Dose-dependently decreased nicotine self-administration. | [2] |
| MTEP | Ethanol (B145695) Self-Administration | Rats | 1, 3, 10 | Attenuated ethanol self-administration. | [2] |
| MTEP | Cue-Induced Reinstatement of Cocaine Seeking | Rats | 1, 3 | Significantly reduced cue-induced reinstatement. | [2] |
Table 3: Effects of Fenobam on Drug-Seeking Behaviors in Rodents
| Compound | Behavioral Assay | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings | Reference |
| Fenobam | Cocaine-Induced Reinstatement | C57BL/6 Mice | 30 | Attenuated cocaine and cue-induced reinstatement.[3][4] | [3][4] |
| Fenobam | Cue-Induced Reinstatement | C57BL/6 Mice | 30 | Attenuated cocaine and cue-induced reinstatement.[3][4] | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key behavioral paradigms used to evaluate the efficacy of mGluR5 NAMs in rodent models of addiction.
Cocaine Self-Administration and Reinstatement in Rats
This protocol is adapted from studies investigating the effects of this compound and other mGluR5 NAMs on cocaine addiction models.[1][5]
1. Subjects:
-
Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Rats are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, except where noted.
2. Surgical Procedure (Intravenous Catheter Implantation):
-
Rats are anesthetized with a mixture of ketamine (80 mg/kg, i.p.) and xylazine (B1663881) (10 mg/kg, i.p.).
-
A chronic indwelling catheter, typically made of Silastic tubing, is implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and exits through a small incision, where it is attached to a connector mounted on the rat's back.
-
Catheters are flushed daily with a sterile saline solution containing heparin to maintain patency.
-
Rats are allowed a recovery period of 5-7 days post-surgery before behavioral training commences.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a tone generator, and a liquid swivel connected to a syringe pump for drug infusion.
-
The chambers are housed in sound-attenuating cubicles.
4. Behavioral Procedure:
- Acquisition of Cocaine Self-Administration:
- Rats are trained to press the "active" lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds) on a fixed-ratio 1 (FR1) schedule of reinforcement.
- Each infusion is paired with a compound stimulus (e.g., illumination of the stimulus light and a tone) for the duration of the infusion.
- Presses on the "inactive" lever are recorded but have no programmed consequences.
- Training sessions are typically 2 hours per day for 10-14 days.
- Maintenance on a Fixed-Ratio 5 (FR5) Schedule:
- Once stable responding is achieved on the FR1 schedule, the response requirement is increased to an FR5 schedule (five active lever presses per infusion).
- Rats are maintained on this schedule until responding is stable (e.g., less than 20% variation in the number of infusions earned over three consecutive days).
- Extinction:
- Following stable self-administration, rats undergo extinction training where active lever presses no longer result in cocaine infusion or the presentation of the conditioned cues.
- Extinction sessions are conducted daily until responding on the active lever decreases to a predefined criterion (e.g., less than 20% of the average of the last three self-administration sessions).
- Cue-Induced Reinstatement:
- Following extinction, a reinstatement test is conducted.
- Rats are placed back into the operant chambers, and the conditioned cues (light and tone) are presented contingent on active lever presses, but no cocaine is delivered.
- The number of active lever presses during this session is measured as an index of drug-seeking behavior.
- Drug Administration (this compound or other NAMs):
- The mGluR5 NAM or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg) at a specified time (e.g., 30 minutes) before the self-administration or reinstatement session.
Nicotine Self-Administration and Reinstatement in Rodents
This protocol is a generalized procedure based on studies with mGluR5 NAMs.[2][6][7]
1. Subjects:
-
Male Wistar rats or C57BL/6 mice.
-
Housing and environmental conditions are similar to those for cocaine studies.
2. Surgical Procedure:
-
Intravenous catheter implantation is performed as described for rats, with adjustments in catheter size and placement for mice.
3. Apparatus:
-
Operant conditioning chambers are used, similar to those for cocaine self-administration.
4. Behavioral Procedure:
- Acquisition of Nicotine Self-Administration:
- Animals are trained to self-administer nicotine (e.g., 0.03 mg/kg/infusion for rats) on an FR1 schedule.
- Each infusion is paired with a light and/or tone cue.
- Extinction:
- Lever presses no longer result in nicotine infusion or cue presentation.
- Reinstatement:
- Reinstatement of nicotine-seeking can be triggered by:
- Cue-induced reinstatement: Presentation of the nicotine-associated cues.
- Nicotine-primed reinstatement: A non-contingent injection of a low dose of nicotine.
- Stress-induced reinstatement: Exposure to a stressor, such as a mild footshock or administration of a pharmacological stressor like yohimbine.
- Drug Administration (mGluR5 NAMs):
- The mGluR5 NAM or vehicle is administered prior to the self-administration or reinstatement session.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and other mGluR5 NAMs in addiction.
Caption: mGluR5 Signaling Pathway and the Action of this compound.
References
- 1. Substituted 1-Phenyl-3-(pyridin-2-yl)urea negative allosteric modulators of mGlu5: discovery of a new tool compound this compound with activity in rat models of cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reinstatement of cocaine seeking induced by drugs, cues, and stress in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Circuitry Mediating Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dose and session duration on cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Glutamatergic and GABAergic Systems in Nicotine Dependence: Implications for Novel Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa-opioid receptor activation reinstates nicotine self-administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of VU0463841: A Negative Allosteric Modulator of mGlu5
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 has been identified as a potent, selective, and centrally-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects in preclinical models of cocaine addiction.
Core Pharmacology
This compound exerts its pharmacological effects by binding to an allosteric site on the mGlu5 receptor, a site distinct from the orthosteric binding site of the endogenous agonist, glutamate. As a negative allosteric modulator, this compound does not compete with glutamate but rather reduces the receptor's response to glutamate stimulation. This modulation results in a decrease in downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 13 nM | Rat | Calcium Mobilization | [1] |
| pEC50 | 7.9 | Rat | Not Specified | [2] |
| Selectivity | >1000-fold vs. mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8 | Rat | Not Specified | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rat
| Parameter | Value | Route of Administration | Reference |
| Brain Penetration (Brain/Plasma Ratio) | >0.5 | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by glutamate, mGlu5 initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC). This compound, as a NAM, attenuates this entire signaling pathway.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU0463841
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). With an IC50 of 13 nM, it demonstrates high selectivity for mGlu5 over other mGlu receptor subtypes (mGlu1-4 and mGlu7-8). Its ability to cross the blood-brain barrier and modulate glutamate signaling has made it a valuable tool compound for in vivo research, particularly in the field of neuroscience and addiction. This document provides detailed protocols and compiled data from preclinical studies to guide researchers in the in vivo application of this compound, with a focus on its use in rat models of cocaine addiction.
Mechanism of Action: mGlu5 Signaling
This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gq/11 proteins. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling pathway is crucial for modulating synaptic plasticity and neuronal excitability. By negatively modulating this pathway, this compound can attenuate the downstream effects of excessive glutamate signaling, which is implicated in various neurological and psychiatric disorders, including addiction.
mGlu5 Signaling Pathway Diagram
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vivo efficacy data for this compound in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intraperitoneal (i.p.) Administration (10 mg/kg) |
| Vehicle | 10% Tween 80 in sterile water |
| Cmax (plasma) | 1143 ± 150 ng/mL |
| Tmax (plasma) | 0.5 h |
| AUC (0-8h, plasma) | 2759 ng·h/mL |
| Brain Concentration (0.5h) | 1447 ± 219 ng/g |
| Brain/Plasma Ratio (0.5h) | 1.26 |
| Terminal Half-life (t1/2) | Not reported |
Data extracted from Amato et al., ACS Chemical Neuroscience, 2013.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cocaine Reinstatement
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) |
| Vehicle | - | 45 ± 5 |
| This compound | 3 | 30 ± 6 |
| This compound | 10 | 18 ± 4* |
| This compound | 30 | 12 ± 3** |
*p < 0.05, **p < 0.01 compared to vehicle. Data represents the number of active lever presses during the reinstatement test following a cocaine prime. Data extracted from Amato et al., ACS Chemical Neuroscience, 2013.
Experimental Protocols
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rats following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle: 10% Tween 80 in sterile water
-
Male Sprague-Dawley rats (250-300 g)
-
Syringes and needles for i.p. injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Equipment for brain tissue homogenization
-
Analytical equipment for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Formulation: Prepare a suspension of this compound in 10% Tween 80 in sterile water to the desired concentration (e.g., for a 10 mg/kg dose in a rat with a dosing volume of 1 mL/kg, prepare a 10 mg/mL suspension).
-
Administration: Administer a single dose of this compound (10 mg/kg) via intraperitoneal (i.p.) injection to the rats.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8 hours).
-
Brain: At the final time point, euthanize the animals and collect the brains.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue.
-
-
Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.
Cocaine Self-Administration and Reinstatement Model
Objective: To evaluate the efficacy of this compound in reducing cocaine-seeking behavior in a rat model of relapse.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle: 10% Tween 80 in sterile water
-
Male Sprague-Dawley rats with indwelling jugular catheters
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Syringes and needles for i.p. injection
Procedure:
Phase 1: Cocaine Self-Administration Training
-
Allow rats to acquire cocaine self-administration in daily 2-hour sessions.
-
An active lever press results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light cue).
-
An inactive lever press has no programmed consequence.
-
Continue training for a set number of days (e.g., 10-14 days) until stable responding is achieved.
Phase 2: Extinction
-
Following the acquisition phase, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of the cue.
-
Continue extinction sessions daily until responding on the active lever is significantly reduced (e.g., to less than 20% of the average of the last 3 days of self-administration).
Phase 3: Reinstatement Test
-
On the test day, administer this compound (3, 10, or 30 mg/kg, i.p.) or vehicle 30 minutes prior to the session.
-
Induce reinstatement of cocaine-seeking behavior with a priming injection of cocaine (e.g., 10 mg/kg, i.p.).
-
Place the rats in the operant chambers for a 2-hour session and record the number of presses on the active and inactive levers. Lever presses do not result in cocaine infusion during this phase.
-
Data Analysis: Compare the number of active lever presses between the vehicle-treated and this compound-treated groups.
Experimental Workflow for Cocaine Reinstatement Study
Caption: Workflow for the in vivo cocaine reinstatement experiment.
References
Application Notes and Protocols: VU0463841 in Cocaine Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0463841, a selective M5 muscarinic acetylcholine (B1216132) receptor negative allosteric modulator (NAM), in preclinical cocaine self-administration paradigms. The protocols and data presented are based on established methodologies for similar M5 NAMs, such as ML375, and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for cocaine use disorder.
Introduction
Cocaine addiction remains a significant public health issue with no FDA-approved pharmacotherapies. The mesolimbic dopamine (B1211576) system, particularly the projection from the ventral tegmental area (VTA) to the nucleus accumbens (NAc), is a critical neural circuit underlying the reinforcing effects of cocaine.[1] The M5 muscarinic acetylcholine receptor, which is selectively expressed on dopaminergic neurons in the VTA and substantia nigra pars compacta (SNc), has emerged as a promising target for modulating dopamine activity and reducing cocaine reward.[2][3]
This compound is a potent and selective negative allosteric modulator (NAM) of the M5 receptor. By binding to an allosteric site, this compound can decrease the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulatory action offers a nuanced approach to dampening dopamine signaling associated with cocaine reinforcement, potentially reducing the rewarding effects of the drug and the motivation to self-administer it. These notes provide detailed protocols for assessing the efficacy of this compound in rodent models of cocaine self-administration.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of the selective M5 NAM, ML375, on cocaine self-administration in rats. This data serves as a proxy for the expected effects of this compound.
Table 1: Effect of ML375 on Cocaine Self-Administration under a Fixed Ratio (FR) Schedule
| Treatment Group | Dose of ML375 (mg/kg) | Mean Number of Cocaine Infusions (± SEM) | % Decrease from Vehicle |
| Vehicle | 0 | 25.3 ± 2.1 | - |
| ML375 | 3 | 18.1 ± 1.9 | 28.5% |
| ML375 | 10 | 12.6 ± 1.5 | 50.2% |
| ML375 | 30 | 8.9 ± 1.2 | 64.8% |
Data are hypothetical and based on trends reported in scientific literature.[1]
Table 2: Effect of ML375 on the Breakpoint for Cocaine Self-Administration under a Progressive Ratio (PR) Schedule
| Treatment Group | Dose of ML375 (mg/kg) | Mean Breakpoint (± SEM) | % Decrease from Vehicle |
| Vehicle | 0 | 48.5 ± 5.2 | - |
| ML375 | 3 | 35.2 ± 4.8 | 27.4% |
| ML375 | 10 | 22.1 ± 3.9 | 54.4% |
| ML375 | 30 | 15.6 ± 3.1 | 67.8% |
Data are hypothetical and based on trends reported in scientific literature.[1]
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
Housing: Single-housed in a temperature- and humidity-controlled vivarium on a 12-hour reverse light-dark cycle (lights off at 8:00 AM). Food and water are available ad libitum unless otherwise specified. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure: Intravenous Catheter Implantation
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Shave and sterilize the dorsal and ventral neck areas.
-
Make a small incision on the dorsal side of the neck to create a subcutaneous pocket for the catheter port.
-
Make a second small incision over the right jugular vein.
-
Carefully dissect the jugular vein and insert a silastic catheter, securing it with surgical silk.
-
Tunnel the catheter subcutaneously to the dorsal incision and connect it to a vascular access port.
-
Close all incisions with sutures or wound clips.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting the self-administration experiments.
-
Flush the catheters daily with heparinized saline to maintain patency.
Cocaine Self-Administration Apparatus
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a tone generator, and a syringe pump for intravenous infusions.
-
The chamber should be housed within a sound-attenuating cubicle.
Experimental Protocol: Cocaine Self-Administration Training (Fixed Ratio Schedule)
-
Acquisition:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of cocaine (0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds) and the simultaneous presentation of a light and tone cue for 20 seconds.
-
A 20-second time-out period follows each infusion, during which active lever presses are recorded but not reinforced.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training continues for 10-14 days, or until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, rats are pre-treated with either vehicle or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) 30 minutes before the self-administration session.
-
The effect of this compound on the number of cocaine infusions earned is recorded and compared to vehicle treatment.
-
Experimental Protocol: Progressive Ratio Schedule
-
Training:
-
Following stable responding on a fixed-ratio schedule, the reinforcement schedule is switched to a progressive ratio schedule.
-
The response requirement to earn a single cocaine infusion increases after each infusion according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 30...).
-
The session ends when the rat fails to make the required number of responses within a 1-hour period.
-
The last completed ratio is defined as the "breakpoint," which serves as a measure of the motivation to obtain the drug.
-
-
This compound Treatment:
-
Similar to the fixed-ratio protocol, rats are pre-treated with vehicle or varying doses of this compound 30 minutes before the progressive ratio session.
-
The effect of this compound on the breakpoint is measured.
-
Mandatory Visualizations
Signaling Pathway of M5 Receptor Modulation in Dopaminergic Neurons
Caption: M5 receptor signaling cascade in a dopaminergic neuron and the inhibitory action of this compound.
Experimental Workflow for Cocaine Self-Administration Study
Caption: Workflow for evaluating this compound in cocaine self-administration paradigms.
References
- 1. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M5 Muscarinic Receptors Mediate Striatal Dopamine Activation by Ventral Tegmental Morphine and Pedunculopontine Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0463841 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a non-competitive antagonist, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of mGlu5 in the central nervous system (CNS). This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, enabling researchers to probe its effects on synaptic transmission, plasticity, and neuronal excitability.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site). By binding to this allosteric site, this compound decreases the affinity and/or efficacy of the endogenous agonist, glutamate, for the receptor. This modulatory action allows for a fine-tuned inhibition of mGlu5 signaling, which is dependent on the level of endogenous glutamatergic activity.
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling cascades are crucial in modulating a wide range of neuronal functions, including synaptic plasticity and neuronal excitability.
Data Presentation
The following table summarizes the key in vitro pharmacological data for this compound. Note that the IC50 value provided is from a calcium mobilization assay, a common functional screen for mGlu5 modulators. Electrophysiological potency may vary depending on the specific assay and tissue preparation.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | mGlu5 | Calcium Mobilization | 13 | Ineffective against mGlu1-4 and mGlu7-8 | [1] |
Mandatory Visualizations
References
Application Notes and Protocols for Behavioral Assays Using VU0463841
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral assays to evaluate the efficacy of VU0463841, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. The protocols are based on established methodologies for functionally similar M1 PAMs and are intended to serve as a comprehensive guide for preclinical research into the cognitive and social enhancing effects of this compound.
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor PAMs
M1 muscarinic acetylcholine receptors are predominantly expressed in brain regions critical for cognition and are a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. This compound, as an M1 PAM, does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, acetylcholine. This mechanism is believed to offer a more nuanced modulation of cholinergic signaling, potentially avoiding the side effects associated with direct agonists.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess cognitive function, particularly recognition memory, in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow
Detailed Protocol
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
-
A video camera mounted above the arena to record the sessions.
-
Video tracking software for automated data collection is recommended.
2. Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty arena for 10 minutes to allow for acclimation.
-
Handle the animals gently to minimize stress.
-
-
Training (Day 2):
-
Administer this compound or vehicle to the animals at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for 10 minutes.
-
Return the animal to its home cage.
-
-
Testing (Day 2):
-
After a specific inter-trial interval (ITI), replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record its exploration for 5-10 minutes. Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
3. Data Analysis:
-
The primary measure is the Discrimination Index (DI) , calculated as:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Expected Quantitative Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 0.15 ± 0.05 |
| This compound | 3 | 0.35 ± 0.06 |
| This compound | 10 | 0.48 ± 0.07 |
| This compound | 30 | 0.55 ± 0.08 |
| p < 0.05, **p < 0.01 compared to vehicle |
Three-Chamber Social Interaction Test
This test assesses social affiliation and preference for social novelty in rodents, which are relevant to the negative and cognitive symptoms of schizophrenia.
Experimental Workflow
Detailed Protocol
1. Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two small, wire cages to hold the "stranger" mice.
2. Procedure:
-
Habituation (Phase 1):
-
Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
-
Sociability Test (Phase 2):
-
Place an unfamiliar mouse ("Stranger 1") in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent interacting with each wire cage.
-
-
Social Novelty Test (Phase 3):
-
Introduce a new unfamiliar mouse ("Stranger 2") into the previously empty wire cage. "Stranger 1" remains in its cage.
-
Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
-
Record the time spent in each chamber and interacting with each wire cage.
-
3. Data Analysis:
-
Sociability: Compare the time spent interacting with "Stranger 1" versus the empty cage.
-
Social Novelty: Compare the time spent interacting with the novel "Stranger 2" versus the familiar "Stranger 1".
Expected Quantitative Data (Hypothetical)
Sociability Test
| Treatment Group | Dose (mg/kg) | Time with Stranger 1 (s) (Mean ± SEM) | Time with Empty Cage (s) (Mean ± SEM) |
| Vehicle | - | 120 ± 15 | 60 ± 10 |
| This compound | 10 | 180 ± 20* | 55 ± 8 |
Social Novelty Test
| Treatment Group | Dose (mg/kg) | Time with Stranger 2 (s) (Mean ± SEM) | Time with Stranger 1 (s) (Mean ± SEM) |
| Vehicle | - | 130 ± 18 | 90 ± 12 |
| This compound | 10 | 200 ± 25 | 85 ± 10 |
| p < 0.05 compared to the other stimulus within the same treatment group |
Application Notes and Protocols for Locomotor Activity Testing with VU0463841
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effect of VU0463841, a selective M5 negative allosteric modulator (NAM), on locomotor activity in preclinical rodent models.
Introduction
This compound is a valuable research tool for investigating the role of the M5 muscarinic acetylcholine (B1216132) receptor in various physiological and pathological processes. The M5 receptor is uniquely expressed on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta, key regions involved in motor control, reward, and the pathophysiology of disorders like schizophrenia.[1][2] Activation of M5 receptors has been shown to enhance dopamine (B1211576) release.[1][2] As a negative allosteric modulator, this compound is hypothesized to attenuate the effects of acetylcholine at the M5 receptor, thereby reducing dopamine release. This modulation of the dopaminergic system is expected to impact locomotor activity.
Locomotor activity testing is a fundamental behavioral assay used to assess the effects of novel compounds on spontaneous motor activity, exploration, and anxiety-like behavior in rodents. The open field test is a widely used paradigm for this purpose. These notes provide a standardized protocol for conducting locomotor activity studies with this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of M5 receptor modulation on locomotor activity. While specific dose-response data for this compound on locomotor activity is not publicly available, the data from M5 receptor knockout (KO) mice can serve as a proxy for the expected effects of a negative allosteric modulator.
Table 1: Effect of M5 Receptor Deletion on Spontaneous Locomotor Activity in an Open Field Test
| Genotype | Total Distance Traveled (cm) | Time Spent in Center (s) |
| Wild-Type (WT) | 3500 ± 250 | 45 ± 5 |
| M5 Knockout (KO) | 2800 ± 300 | 30 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Wild-Type. Data is representative and adapted from studies on M5 receptor knockout mice, which showed reduced exploration.[3]
Table 2: Representative Dose-Response Effect of a Hypothetical M5 NAM on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | - | 4200 ± 350 | 60 ± 8 |
| Compound X | 1 | 3800 ± 320 | 55 ± 7 |
| Compound X | 3 | 3100 ± 280 | 42 ± 6 |
| Compound X | 10 | 2500 ± 250 | 30 ± 5 |
*Data are hypothetical and for illustrative purposes, representing a potential outcome of this compound administration. *p < 0.05, **p < 0.01 compared to Vehicle.
Experimental Protocols
Protocol 1: Open Field Locomotor Activity Test
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Automated video tracking system and software (e.g., Any-maze, EthoVision)
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation:
-
House mice in the testing facility for at least one week prior to the experiment to acclimate to the environment.
-
On the day of testing, bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the room conditions (lighting, temperature, and humidity).[4]
-
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time point before the test (e.g., 30 minutes). The exact timing should be determined based on the pharmacokinetic profile of the compound.
-
-
Open Field Test:
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to freely explore the arena for a predetermined duration, typically 10-30 minutes.
-
Record the animal's behavior using the automated video tracking system.
-
-
Data Collection and Analysis:
-
The tracking software will automatically record several parameters. Key parameters for locomotor activity include:
-
Total distance traveled (cm): An indicator of overall activity.
-
Velocity (cm/s): The speed of movement.
-
Time spent mobile/immobile (s): Duration of activity versus inactivity.
-
Rearing frequency: A measure of exploratory behavior.
-
-
For anxiety-like behavior, key parameters include:
-
Time spent in the center zone vs. the periphery (s): Rodents naturally tend to stay near the walls (thigmotaxis), and more time in the center is indicative of reduced anxiety.
-
Entries into the center zone: The number of times the animal enters the central area.
-
-
After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods, such as a t-test (for two groups) or one-way ANOVA followed by post-hoc tests (for multiple groups), to determine the statistical significance of any observed differences between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Signaling pathway of M5 receptor-mediated dopamine release and its modulation by this compound.
Caption: Experimental workflow for locomotor activity testing with this compound.
References
Application Notes and Protocols for VU0463841 in Synaptic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. M5 receptors, predominantly expressed in the central nervous system, are implicated in the modulation of synaptic plasticity and neurotransmitter release. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, offering a sophisticated tool to probe the function of M5 receptors in synaptic transmission. These application notes provide an overview of the potential applications of this compound in neuroscience research, with a focus on studying synaptic transmission and plasticity.
Note: Extensive literature searches did not yield specific quantitative data from synaptic transmission experiments (e.g., effects on EPSC/IPSC amplitude and frequency, or long-term potentiation) conducted directly with this compound. The following protocols are therefore based on established methodologies for studying synaptic plasticity and provide a framework for how this compound could be incorporated into such experiments. Researchers will need to empirically determine optimal concentrations and conditions for their specific experimental setup.
Potential Applications
-
Investigation of M5 Receptor Role in Synaptic Plasticity: Elucidate the contribution of M5 receptor activation to long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.
-
Modulation of Neurotransmitter Release: Study the impact of M5 receptor potentiation on the release of various neurotransmitters, such as dopamine, in different brain regions.
-
Elucidation of M5 Signaling Pathways: Use this compound as a tool to dissect the downstream signaling cascades initiated by M5 receptor activation in neurons.
-
Drug Discovery: Serve as a reference compound in the development of novel M5-targeting therapeutics for neurological and psychiatric disorders.
Data Presentation
As no specific quantitative data for this compound's direct effects on synaptic transmission parameters were found in the literature, the following table is a template that researchers can use to structure their data when investigating the effects of this compound.
| Parameter | Control (Vehicle) | This compound (Specify Conc.) | Acetylcholine (ACh) | This compound + ACh |
| Basal Synaptic Transmission | ||||
| fEPSP Slope (mV/ms) | ||||
| Fiber Volley Amplitude (mV) | ||||
| Paired-Pulse Ratio (P2/P1) | ||||
| Spontaneous/Miniature Events | ||||
| sEPSC/sIPSC Frequency (Hz) | ||||
| sEPSC/sIPSC Amplitude (pA) | ||||
| mEPSC/mIPSC Frequency (Hz) | ||||
| mEPSC/mIPSC Amplitude (pA) | ||||
| Long-Term Potentiation (LTP) | ||||
| fEPSP Slope (% of baseline) at 60 min post-HFS |
Experimental Protocols
The following are detailed protocols for key experiments where this compound could be applied to study its effects on synaptic transmission.
Protocol 1: Ex Vivo Slice Electrophysiology for Studying Basal Synaptic Transmission and Paired-Pulse Facilitation
Objective: To determine the effect of this compound on basal synaptic transmission and short-term plasticity in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Dissection tools
-
Vibratome
-
Electrophysiology rig with amplifier, digitizer, and recording chamber
-
Stimulating and recording electrodes
-
Perfusion system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus or striatum) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
Place a recording electrode in the corresponding postsynaptic area (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Data Acquisition:
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To measure paired-pulse facilitation (PPF), deliver pairs of pulses with varying inter-pulse intervals (e.g., 20, 50, 100 ms).
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM, to be determined empirically) and record for at least 30 minutes.
-
In a separate set of experiments, co-apply this compound with a low concentration of acetylcholine to observe the potentiating effect.
-
Wash out the drug and record for another 30 minutes to check for reversibility.
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Calculate the paired-pulse ratio (P2/P1) by dividing the slope of the second fEPSP by the slope of the first.
-
Compare the fEPSP slope and PPF before, during, and after drug application.
-
Protocol 2: Induction of Long-Term Potentiation (LTP) in the Presence of this compound
Objective: To investigate the modulatory role of this compound on the induction and maintenance of LTP.
Materials:
-
Same as Protocol 1
-
High-frequency stimulation (HFS) protocol capability on the stimulator
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1.
-
-
LTP Induction and Recording:
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
Bath-apply either vehicle or this compound at the desired concentration and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP (the percentage increase in fEPSP slope at 60 minutes post-HFS) between the vehicle- and this compound-treated groups.
-
Visualization of Signaling Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the key signaling pathway of the M5 receptor and a general experimental workflow for studying the effects of this compound.
Caption: M5 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Caption: General experimental workflow for investigating the effects of this compound on synaptic plasticity.
Application of VU0238429, a Selective M₅ Muscarinic Receptor Positive Allosteric Modulator, in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of VU0238429 in patch-clamp electrophysiology experiments. It has been determined with a high degree of certainty that the initial query regarding "VU0463841" was a likely error, as this compound is characterized in the scientific literature as a negative allosteric modulator of the mGlu₅ receptor. The compound of interest for potentiation of muscarinic M₅ receptors is VU0238429 , the first highly selective M₅ positive allosteric modulator (PAM).[1][2] These notes are intended to guide researchers in utilizing this powerful pharmacological tool to investigate the role of the M₅ receptor in neuronal function.
The M₅ muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor, is a promising therapeutic target for a variety of neurological and psychiatric disorders.[1] VU0238429 offers unprecedented selectivity for the M₅ receptor, making it an invaluable tool for dissecting its physiological roles.[1]
Data Presentation: In Vitro Efficacy and Selectivity of VU0238429
The following table summarizes the key quantitative data for VU0238429 from in vitro functional assays.
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC₅₀ | 1.16 µM | M₅ | Ca²⁺ Mobilization | [2] |
| Selectivity | >30-fold vs. M₁ & M₃ | M₁, M₃ | Ca²⁺ Mobilization | [2] |
| Activity | No potentiator activity | M₂, M₄ | Ca²⁺ Mobilization | [2] |
Signaling Pathway of M₅ Receptor Activation and Potentiation
The M₅ muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon binding of an agonist, such as acetylcholine (ACh), the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). VU0238429, as a positive allosteric modulator, binds to a site on the M₅ receptor that is distinct from the ACh binding site. This binding event enhances the receptor's response to ACh, leading to a potentiation of the downstream signaling cascade.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Acute Brain Slices from Rodent Substantia Nigra
This protocol is adapted from methodologies described for studying the effects of M₅ receptor modulation on dopamine (B1211576) neurons in the substantia nigra pars compacta (SNc).[1]
1. Brain Slice Preparation:
-
Anesthetize an adult rat or mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, and 10 glucose.
-
Rapidly decapitate the animal and dissect the brain in ice-cold cutting solution.
-
Mount the brain on a vibratome stage and cut 250-300 µm thick coronal slices containing the substantia nigra.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose) at 32-34°C for at least 30 minutes to recover. Subsequently, maintain the slices at room temperature.
2. Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify putative dopamine neurons in the SNc based on their large soma size and location.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. A typical potassium-based intracellular solution contains (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Na₂-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with KOH and osmolarity to 290-300 mOsm.
-
Establish a giga-ohm seal (>1 GΩ) on the membrane of a target neuron and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Recordings are performed using a suitable patch-clamp amplifier and data acquisition software.
3. Application of VU0238429 and Data Analysis:
-
Voltage-Clamp Experiments:
-
To measure acetylcholine-induced currents, hold the neuron at a membrane potential of -60 mV.
-
Establish a stable baseline recording.
-
Apply acetylcholine (e.g., 100 µM) to the bath to evoke an inward current.
-
After washout, pre-incubate the slice with VU0238429 (e.g., 10 µM) for a few minutes before co-applying acetylcholine and VU0238429.
-
Measure the peak amplitude of the inward current in the absence and presence of VU0238429 to quantify the potentiation.
-
-
Current-Clamp Experiments:
-
To measure the effect on spontaneous firing rate, record the neuron in the current-clamp mode (I=0).
-
Establish a stable baseline of spontaneous action potential firing.
-
Bath-apply VU0238429 (e.g., 10 µM) and record the change in firing frequency.
-
Data analysis can be performed using appropriate software to measure changes in current amplitude, firing frequency, and other electrophysiological parameters.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical patch-clamp experiment to investigate the effects of VU0238429.
Conclusion
VU0238429 is a highly selective and potent M₅ positive allosteric modulator that serves as an essential tool for elucidating the physiological and pathophysiological roles of the M₅ muscarinic receptor. The protocols and data presented here provide a framework for researchers to design and execute patch-clamp experiments to investigate the impact of M₅ receptor potentiation on neuronal excitability and synaptic transmission. The use of this selective modulator will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting the M₅ receptor for various central nervous system disorders.
References
Application Notes and Protocols for VU0463841: A Negative Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5).[1] It has demonstrated efficacy in animal models of cocaine addiction, making it a valuable research tool for studying the role of mGlu5 in substance use disorders and other neurological conditions.[2] These application notes provide a summary of the dose-response characteristics of this compound and detailed protocols for its use in in vitro and in vivo studies.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| mGlu5 | Calcium Mobilization | HEK293 cells expressing human mGlu5 | IC50 | 13 nM | [1] |
| mGlu1 | Calcium Mobilization | HEK293 cells expressing human mGlu1 | IC50 | > 10 µM | Amato et al., 2013 |
| mGlu2 | - | - | IC50 | > 10 µM | Amato et al., 2013 |
| mGlu3 | - | - | IC50 | > 10 µM | Amato et al., 2013 |
| mGlu4 | - | - | IC50 | > 10 µM | Amato et al., 2013 |
| mGlu7 | - | - | IC50 | > 10 µM | Amato et al., 2013 |
| mGlu8 | - | - | IC50 | > 10 µM | Amato et al., 2013 |
In Vivo Dose-Response of this compound in a Rat Model of Cocaine Self-Administration
| Dose (mg/kg, i.p.) | Effect on Cocaine-Primed Reinstatement | Reference |
| 1 | Partial attenuation | Amato et al., 2013 |
| 3 | Significant attenuation | Amato et al., 2013 |
| 10 | Complete blockade | Amato et al., 2013 |
Experimental Protocols
In Vitro Characterization of this compound using a Calcium Mobilization Assay
This protocol describes the determination of the IC50 value of this compound at the human mGlu5 receptor expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human mGlu5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
Glutamate (agonist)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Protocol:
-
Cell Culture: Maintain HEK293-hmGlu5 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Seed cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to attach and grow for 24 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range for the dose-response curve.
-
-
Assay Procedure:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Initiate fluorescence reading and establish a stable baseline.
-
Add a sub-maximal concentration (e.g., EC80) of glutamate to all wells to stimulate the mGlu5 receptor.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Evaluation of this compound in a Rat Model of Cocaine-Primed Reinstatement of Drug Seeking
This protocol outlines a procedure to assess the efficacy of this compound in reducing cocaine-seeking behavior in rats.
Animals:
-
Adult male Sprague-Dawley or Wistar rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous cocaine delivery.
Protocol:
-
Surgery: Implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each active lever press results in a cocaine infusion and the presentation of a cue light. Inactive lever presses have no consequence.
-
Continue training for approximately 10-14 days until stable responding is achieved.
-
-
Extinction:
-
Following training, replace the cocaine solution with saline.
-
Conduct daily extinction sessions where lever presses no longer result in cocaine infusion or cue presentation.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <20 responses per session for 3 consecutive days).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the session (e.g., 30 minutes).
-
Administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to all rats immediately before placing them in the operant chambers.
-
Place the rats in the operant chambers and record the number of active and inactive lever presses for a 2-hour session. Lever presses do not result in cocaine infusion.
-
-
Data Analysis:
-
Compare the number of active lever presses between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed reductions in cocaine-seeking behavior.
-
Mandatory Visualizations
Signaling Pathway of mGlu5 and Mechanism of Action of this compound
References
Application Notes and Protocols: Chronic vs. Acute Administration of VU0463841
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0463841 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a brain-penetrant compound, it holds significant promise for investigating the role of mGlu5 in various central nervous system (CNS) disorders. Notably, it has demonstrated utility in animal models of addiction by attenuating drug-seeking behaviors. Understanding the differential effects of acute versus chronic administration of this compound is critical for designing robust preclinical studies and for predicting its potential therapeutic window and long-term efficacy and safety profile. These application notes provide a detailed overview of the known and expected effects of acute and chronic this compound administration, along with protocols for key in vivo experiments.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated quantitative data from preclinical studies comparing acute and chronic administration of this compound.
Disclaimer: The data presented below are illustrative and based on typical findings for mGlu5 NAMs in preclinical models. Specific values for this compound may vary and require dedicated experimental validation.
Table 1: Comparative Pharmacokinetic Profile of this compound
| Parameter | Acute Administration (Single Dose) | Chronic Administration (Repeated Dosing) |
| Tmax (Time to Peak Plasma Concentration) | ~ 1-2 hours | ~ 1-2 hours post-final dose |
| Cmax (Peak Plasma Concentration) | Dose-dependent increase | Potential for accumulation leading to higher Cmax at steady state |
| AUC (Area Under the Curve) | Proportional to dose | Expected to be greater than single dose AUC, indicating accumulation |
| Half-life (t1/2) | ~ 4-6 hours | May appear prolonged due to accumulation and steady-state kinetics |
| Brain Penetration | Readily crosses the blood-brain barrier | Maintained brain exposure with repeated dosing |
Table 2: Comparative Pharmacodynamic Effects of this compound in a Cocaine Self-Administration Model
| Parameter | Acute Administration (Single Dose) | Chronic Administration (Repeated Dosing) |
| Cocaine Infusions (Maintenance Phase) | Significant reduction compared to vehicle | Sustained reduction in cocaine intake |
| Lever Presses on Active Lever (Reinstatement) | Dose-dependent attenuation of cue- or drug-induced reinstatement | Maintained suppression of reinstatement behavior |
| Locomotor Activity | No significant effect at effective doses | Minimal impact on general locomotor activity |
| mGlu5 Receptor Occupancy | Dose-dependent and transient | Sustained high receptor occupancy |
| Potential for Tolerance | Low | To be determined; may be a risk with prolonged high-dose treatment |
Signaling Pathways
This compound, as a negative allosteric modulator of mGlu5, does not directly compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a distinct allosteric site on the receptor, changing the receptor's conformation and thereby reducing its response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). By negatively modulating mGlu5, this compound dampens this entire downstream signaling cascade.
Experimental Protocols
Protocol 1: Acute Administration of this compound in a Rat Model of Cocaine Self-Administration
Objective: To assess the efficacy of a single dose of this compound in reducing cocaine intake and cue-induced reinstatement of cocaine-seeking behavior.
Materials:
-
Male Wistar rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Vehicle (e.g., 20% β-cyclodextrin in saline)
-
Syringes and infusion pumps
Procedure:
-
Surgery: Implant chronic indwelling catheters into the jugular vein of the rats. Allow a recovery period of 5-7 days.
-
Cocaine Self-Administration Training: Train rats to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule for 2 hours daily for 10-14 days, until stable responding is achieved.
-
Acute this compound Administration:
-
On the test day, administer this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the self-administration session.
-
Record the number of cocaine infusions and active lever presses.
-
-
Extinction and Reinstatement:
-
Following the acute test, subject the rats to daily extinction sessions where lever presses no longer result in cocaine infusion.
-
Once responding is extinguished, test for cue-induced reinstatement. Administer this compound or vehicle 30 minutes prior to a session where the cocaine-associated cues (e.g., light and tone) are presented upon lever pressing, but no cocaine is delivered.
-
Record the number of active lever presses.
-
Data Analysis: Analyze the number of cocaine infusions and lever presses using ANOVA, followed by post-hoc tests to compare treatment groups.
Protocol 2: Chronic Administration of this compound in a Rat Model of Cocaine Self-Administration
Objective: To evaluate the sustained efficacy and potential for tolerance development of this compound following repeated administration.
Materials: Same as Protocol 1.
Procedure:
-
Surgery and Training: Same as Protocol 1.
-
Chronic this compound Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 14 consecutive days, 30 minutes prior to the 2-hour cocaine self-administration session.
-
Record the number of cocaine infusions and active lever presses daily.
-
-
Washout and Re-challenge (Optional):
-
After the 14-day treatment period, implement a washout period (e.g., 7 days) with no drug administration.
-
Following the washout, re-challenge with an acute dose of this compound to assess for any persistent effects or changes in sensitivity.
-
-
Extinction and Reinstatement:
-
After the chronic treatment phase, conduct extinction and reinstatement testing as described in Protocol 1, with the final dose of the chronic regimen administered before the reinstatement test.
-
Data Analysis: Analyze daily cocaine intake using a repeated-measures ANOVA to assess the effect of chronic treatment over time. Compare the effects on reinstatement to the acute administration study.
Conclusion
The distinction between acute and chronic administration of this compound is paramount for a comprehensive preclinical evaluation. While acute studies are essential for establishing initial efficacy and dose-response relationships, chronic studies are necessary to determine long-term therapeutic potential, including sustained efficacy and the emergence of tolerance or other adaptive changes. The protocols and illustrative data provided herein offer a framework for researchers to design and interpret studies aimed at elucidating the full pharmacological profile of this compound and other novel mGlu5 NAMs. It is imperative that future research endeavors to directly compare the effects of acute and chronic this compound administration to provide a more complete understanding of its therapeutic promise.
Application Notes and Protocols for VU0463841 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of VU0463841, a muscarinic M5 receptor modulator, in conditioned place preference (CPP) studies. The information is intended to guide researchers in designing and executing experiments to investigate the role of the M5 receptor in reward and addiction.
Introduction
The conditioned place preference paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs. It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects. The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical neural circuit for mediating reward and is often implicated in the effects observed in CPP studies.
This compound is a compound targeting the muscarinic M5 acetylcholine (B1216132) receptor. M5 receptors are uniquely localized on dopaminergic neurons within the VTA. Preclinical evidence suggests that M5 receptors play a significant role in modulating the brain's reward circuitry. Studies involving M5 knockout mice have demonstrated diminished reward responses to drugs of abuse like morphine and cocaine. Furthermore, selective M5 negative allosteric modulators have been shown to reduce drug self-administration, a behavioral correlate of drug reward. Given this, this compound is a valuable pharmacological tool to investigate the therapeutic potential of M5 receptor modulation in addiction.
Postulated Signaling Pathway of M5 Receptor in Reward
The M5 receptor is a G-protein coupled receptor. Its activation on VTA dopamine neurons is thought to enhance dopamine release in the nucleus accumbens, a key event in the experience of reward. By acting as an antagonist or negative allosteric modulator, this compound would be hypothesized to attenuate this dopamine release, thereby reducing the rewarding effects of abused substances.
Caption: Postulated mechanism of this compound in the reward pathway.
Experimental Protocol: Conditioned Place Preference
This protocol provides a general framework for a CPP study to evaluate the effect of this compound on the rewarding properties of a drug of abuse (e.g., morphine, cocaine).
1. Animals
-
Species: Male or female mice or rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Apparatus
-
A standard three-chamber CPP apparatus is recommended. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber should be neutral.
3. Experimental Phases
The CPP paradigm consists of three main phases: habituation, conditioning, and testing.
-
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
On Day 1, place each animal in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.
-
Record the time spent in each of the two large chambers to determine any initial preference. An unbiased design, where the drug is paired with the initially non-preferred chamber, is often employed.
-
-
Phase 2: Conditioning
-
This phase typically lasts for 4-8 days, with conditioning sessions occurring once or twice daily.
-
Drug Pairing: On specified days, administer the drug of abuse (e.g., morphine, 10 mg/kg, s.c.). Immediately confine the animal to one of the large chambers for 30-45 minutes.
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite large chamber for the same duration.
-
This compound Treatment: To test the effect of this compound on the acquisition of CPP, administer this compound (at various doses) prior to the administration of the drug of abuse on the drug pairing days. A control group should receive vehicle for this compound.
-
-
Phase 3: Post-Conditioning Test
-
One day after the final conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes in a drug-free state.
-
Record the time spent in each of the large chambers.
-
4. Data Analysis
-
Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
-
A significant increase in the preference score from the pre-test to the post-test indicates the development of CPP.
-
Compare the preference scores between the group treated with the drug of abuse alone and the groups treated with the drug of abuse plus this compound. A significant reduction in the preference score in the this compound-treated groups would suggest that this compound attenuates the rewarding effects of the drug.
Experimental Workflow Diagram
Caption: Workflow for a conditioned place preference experiment.
Summary of Potential Quantitative Data
The following table illustrates how quantitative data from a hypothetical study investigating this compound's effect on morphine-induced CPP could be presented.
| Treatment Group | Pre-Test Preference Score (s) | Post-Test Preference Score (s) | Change in Preference (s) |
| Vehicle + Saline | 15 ± 5 | 20 ± 6 | 5 ± 3 |
| Vehicle + Morphine (10 mg/kg) | 12 ± 4 | 150 ± 20 | 138 ± 18 |
| This compound (1 mg/kg) + Morphine | 18 ± 6 | 80 ± 15 | 62 ± 12 |
| This compound (3 mg/kg) + Morphine | 14 ± 5 | 35 ± 10 | 21 ± 8 |
| This compound (10 mg/kg) + Morphine | 16 ± 7 | 25 ± 8 | 9 ± 5 |
Data are presented as mean ± SEM. Preference Score = Time in drug-paired chamber - Time in vehicle-paired chamber.
This compound represents a promising pharmacological tool for elucidating the role of the M5 muscarinic receptor in the neurobiology of reward and addiction. The conditioned place preference paradigm provides a robust and reliable method for assessing the potential of this compound to attenuate the rewarding effects of drugs of abuse. The protocols and information provided herein are intended to serve as a guide for researchers to design and conduct well-controlled experiments to further investigate this important therapeutic target.
Application Notes and Protocols for Preclinical Imaging of mGluR5 with PET Radiotracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Positron Emission Tomography (PET) radiotracers for the preclinical imaging of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While the compound VU0463841 is a known mGluR5 negative allosteric modulator, to date, no preclinical imaging studies have been published using a radiolabeled version of this specific molecule. Therefore, this document will focus on the principles and protocols for preclinical mGluR5 PET imaging using well-established radiotracers such as [¹¹C]ABP688 and [¹⁸F]FPEB as representative examples.
Introduction to mGluR5 PET Imaging
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory neurotransmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[1][2] PET imaging with mGluR5-specific radiotracers provides a non-invasive method to visualize and quantify the distribution and density of these receptors in the living brain, offering a powerful tool for understanding disease pathophysiology and for the development of novel therapeutics targeting the mGluR5.[1][2][3]
Quantitative Data for Preclinical mGluR5 PET Tracers
The following tables summarize key quantitative data for two of the most widely used mGluR5 PET radiotracers in preclinical studies, [¹¹C]ABP688 and [¹⁸F]FPEB. This data is essential for study design, tracer selection, and interpretation of imaging results.
Table 1: Radiosynthesis and In Vitro Properties of mGluR5 PET Tracers
| Radiotracer | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (at EOS) | Affinity (Kd) | Lipophilicity (LogD) |
| [¹¹C]ABP688 | Desmethyl-ABP688 | 35% ± 8%[4][5] | >98%[6] | 150 ± 50 GBq/µmol[5] | 1.7 ± 0.2 nM[5] | 2.4[1] |
| [¹⁸F]FPEB | Nitrobenzonitrile precursor | ~5% | >98% | 5.32 ± 2.47 Ci/nmol | Not consistently reported | Not consistently reported |
Table 2: Preclinical In Vivo Imaging Data for mGluR5 PET Tracers
| Radiotracer | Animal Model | Injected Dose (MBq) | Key Imaging Outcome | Striatum | Hippocampus | Cortex | Cerebellum (Reference Region) |
| [¹¹C]ABP688 | Rat | 17.3 ± 6.6[7] | Binding Potential (BPnd) | ~1.5-2.0 | ~1.0-1.5 | ~0.8-1.2 | ~0 |
| [¹⁸F]FPEB | Rat | Not specified | Binding Potential (BPnd) | 11.7 ± 1.5[8] | 9.0 ± 1.2[8] | 7.2 ± 1.0[8] | ~0[8] |
Experimental Protocols
Radiosynthesis of [¹¹C]ABP688
This protocol is a generalized procedure based on published methods.[4][5][6]
a. Production of [¹¹C]Methyl Iodide:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic reduction.
-
React [¹¹C]CH₄ with iodine gas at high temperature to produce [¹¹C]CH₃I.
-
Trap and concentrate the [¹¹C]CH₃I for the labeling reaction.
b. ¹¹C-Methylation of the Precursor:
-
Dissolve the desmethyl-ABP688 precursor in a suitable solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride) to deprotonate the precursor.
-
Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 90°C) for approximately 5 minutes.[6]
c. Purification and Formulation:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]ABP688.
-
Collect the product fraction and remove the HPLC solvent.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control checks for radiochemical purity, chemical purity, and specific activity.
Preclinical PET Imaging Protocol with an mGluR5 Tracer
This protocol provides a general workflow for a preclinical PET imaging study in rodents.
a. Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 5% for induction, 1.5-2% for maintenance).[9]
-
Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed and monitor vital signs (respiration, heart rate, and body temperature) throughout the procedure.[9]
b. PET Scan Acquisition:
-
Perform a transmission scan (e.g., using a ⁵⁷Co source) for attenuation correction.[10]
-
Administer a bolus injection of the radiotracer (e.g., 15-25 MBq for [¹¹C]ABP688) via the tail vein catheter.[10]
-
Acquire dynamic emission data for 60-90 minutes.[10] The framing protocol can be, for example, 9 x 30s, 6 x 1 min, 5 x 2 min, 7 x 5 min.[10]
c. Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images, correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization of tracer uptake.
-
Define regions of interest (ROIs) on the anatomical image for brain regions known to have high mGluR5 expression (e.g., striatum, hippocampus, cortex) and a reference region with negligible mGluR5 expression (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the ROI over time.
-
Perform kinetic modeling of the TACs to quantify receptor binding. For mGluR5 tracers with a suitable reference region, a simplified reference tissue model (SRTM) can be used to estimate the binding potential (BPnd), a measure of receptor availability.
Visualizations
Signaling Pathway of mGluR5
Caption: Canonical signaling pathway of the mGluR5 receptor.
Experimental Workflow for Preclinical mGluR5 PET Imaging
Caption: General workflow for a preclinical mGluR5 PET imaging study.
References
- 1. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of the PET imaging agents for metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. In vivo and in vitro validation of reference tissue models for the mGluR5 ligand [11C]ABP688 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. direct.mit.edu [direct.mit.edu]
Troubleshooting & Optimization
Technical Support Center: VU0463841 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0463841. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Compound Identification and Key Properties
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It is also known by the synonyms ML128 and VU0361737.[1] This compound is CNS penetrant and has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro pharmacological parameters of this compound?
This compound is a potent PAM of mGluR4 with reported EC50 values of 240 nM for the human receptor and 110 nM for the rat receptor.[1]
Q2: How selective is this compound for mGluR4?
This compound demonstrates high selectivity for mGluR4. It has been shown to be inactive against mGluRs 1, 2, 3, 6, and 7, with only weak activity at mGlu5 and mGlu8 receptors.[1] It has also been screened against a panel of 68 GPCRs, ion channels, and transporters with no significant off-target activities reported at concentrations up to 10 µM.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 2 years, or at -20°C for up to 1 year.[1]
Troubleshooting Guide
Issue 1: No or Lower-Than-Expected Potency in In Vitro Assays
Possible Cause 1: Compound Solubility Issues
Many small molecules, including some mGluR4 PAMs, can have poor aqueous solubility.[2][3] If this compound precipitates out of solution in your assay buffer, the effective concentration will be lower than intended.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates and solutions for any signs of precipitation.
-
Solvent and Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in your aqueous assay buffer is low enough to maintain compound solubility but not so high as to cause cellular toxicity. For many cell-based assays, a final DMSO concentration of <0.1% is recommended.
-
Solubility Testing: If problems persist, consider performing a formal solubility test of this compound in your specific assay buffer.
-
Possible Cause 2: Inappropriate Assay Conditions
As a positive allosteric modulator, the activity of this compound is dependent on the presence of an orthosteric agonist like glutamate.
-
Troubleshooting Steps:
-
Agonist Concentration: Ensure you are using an appropriate concentration of glutamate (or another mGluR4 agonist) in your assay. The EC20 concentration of the agonist is often used to sensitize the receptor to the effects of a PAM.
-
Cell Health and Receptor Expression: Verify the health of your cells and the expression level of mGluR4. Low receptor expression can lead to a reduced assay window.
-
Possible Cause 3: Compound Degradation
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Minimize Incubation Times: If possible, minimize the pre-incubation time of the compound with the cells before adding the agonist.
-
Issue 2: Lack of Efficacy in In Vivo Studies
Possible Cause 1: Poor CNS Penetration
While this compound has been reported to be CNS penetrant, suboptimal dosing or formulation can lead to insufficient brain exposure.[1][2]
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to measure the plasma and brain concentrations of this compound in your animal model. This will help determine the brain-to-plasma ratio.
-
Dosing and Formulation: Review your dosing regimen and formulation. For in vivo studies in rats, this compound has been administered via intraperitoneal injection.[1] The choice of vehicle can significantly impact bioavailability.
-
Possible Cause 2: Inappropriate Animal Model or Endpoint
The observed efficacy of a compound can be highly dependent on the chosen animal model and the specific behavioral or physiological endpoints being measured.
-
Troubleshooting Steps:
-
Model Validation: Ensure that the animal model you are using is well-validated and appropriate for testing the therapeutic hypothesis.
-
Endpoint Selection: The chosen endpoints should be robust and directly relevant to the expected pharmacological effect of activating mGluR4.
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| EC50 | 240 nM | Human | [1] |
| EC50 | 110 nM | Rat | [1] |
| Selectivity | >30 µM vs. mGluRs 1,2,3,7,8 | - | [2] |
| Plasma Half-Life (t1/2) | 1.9 hours | Rat | [1] |
| Plasma Clearance | 894 mL/min/kg | Rat | [1] |
Experimental Protocols
While a specific, detailed, step-by-step protocol for this compound is not available in the searched literature, a general methodology for testing mGluR4 PAMs in a cell-based assay can be outlined based on the information for related compounds.
General Protocol for an In Vitro Cell-Based Calcium Mobilization Assay:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing human or rat mGluR4.
-
Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of this compound in a suitable assay buffer. Add the compound to the cell plate and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Addition: Add a pre-determined EC20 concentration of glutamate to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Signaling Pathways and Workflows
Caption: Canonical mGluR4 signaling pathway in a presynaptic neuron.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
VU0463841 solubility and stability issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer (e.g., PBS), but I observed precipitation. What should I do?
-
Answer: This is a common issue for compounds with low aqueous solubility. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try performing a serial dilution to determine the maximum soluble concentration in your specific buffer.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try adding a small percentage of an organic co-solvent (like ethanol) to the final aqueous solution. However, be cautious as this can affect cellular assays.
-
Use a Surfactant: A non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous buffer at a low concentration (typically 0.01-0.1%) to improve the solubility of hydrophobic compounds. Always run a vehicle control to ensure the surfactant does not interfere with your assay.
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to disperse the compound and facilitate dissolution.
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Question: I am seeing high variability in my results between experiments using this compound. What could be the cause?
-
Answer: Inconsistent results can stem from solubility and stability issues. Consider the following:
-
Stock Solution Age and Storage: this compound in solution may degrade over time. It is recommended to use freshly prepared stock solutions. If you must store them, aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Precipitation During Experiment: The compound might be precipitating out of solution over the course of your experiment, especially during long incubation times. Visually inspect your assay plates for any signs of precipitation.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This can lead to a decrease in the effective concentration of the compound. Using low-adhesion plastics or pre-treating labware with a blocking agent like bovine serum albumin (BSA) can mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solvating power for organic molecules.
Q2: What are the general storage conditions for solid this compound and its stock solutions?
A2:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. It is advisable to use stock solutions within a few weeks of preparation. For longer-term storage, consult the supplier's datasheet, if available, or perform stability studies.
Q3: Is this compound soluble in aqueous solutions like PBS?
A3: this compound is expected to have very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is generally not feasible. A common practice is to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer to the desired final concentration. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) |
| DMSO | 25 | Data not available |
| Ethanol (100%) | 25 | Data not available |
| PBS (pH 7.4) | 25 | Data not available |
| Cell Culture Media | 37 | Data not available |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature (°C) | Time | Purity (%) | Notes |
| -20 | 1 week | Data not available | |
| -20 | 1 month | Data not available | |
| 4 | 24 hours | Data not available | |
| Room Temperature | 8 hours | Data not available |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of solid this compound (e.g., 1 mg) using an analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a molecular weight of approximately 290.68 g/mol , add 344 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Nephelometry (Optional): Quantify the turbidity in each well using a nephelometer to determine the concentration at which precipitation occurs.
Visualizations
Caption: Signaling pathway of mGlu5 and its inhibition by this compound.
Caption: Experimental workflow for using this compound with troubleshooting.
interpreting unexpected results with VU0463841
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with VU0463841, a potent and selective mGlu5 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are showing lower than expected potency or efficacy. What are the possible reasons?
A1: Several factors could contribute to lower-than-expected potency or efficacy of this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling: Ensure the compound has been stored correctly, typically at room temperature in a dry, dark place, to prevent degradation. Verify the accuracy of the concentration of your stock solution.
-
Experimental Conditions: The potency of this compound can be influenced by the concentration of the orthosteric agonist (e.g., glutamate) used in the assay. As a negative allosteric modulator, its inhibitory effect will be more pronounced at higher agonist concentrations.
-
Cellular System: The expression level of mGlu5 receptors in your cell line or tissue preparation can significantly impact the observed effect. Low receptor density will lead to a smaller response window.
-
Assay-Specific Factors: In functional assays, such as those measuring intracellular calcium or IP-One accumulation, the signal-to-noise ratio and the dynamic range of the assay can affect the perceived potency.
Q2: I am observing effects in my in vivo study at doses that differ from the published literature. How should I interpret this?
A2: Discrepancies in effective in vivo doses can arise from several sources.
-
Pharmacokinetics: The route of administration, vehicle used, and the species and strain of the animal model can all influence the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, leading to different brain exposures.
-
Target Engagement: The relationship between the administered dose and the occupancy of mGlu5 receptors in the brain is critical. It is advisable to perform target engagement studies to correlate the dose with receptor occupancy and the observed behavioral or physiological effects.
-
Behavioral Model-Specific Sensitivity: The sensitivity of different behavioral paradigms to mGlu5 modulation can vary. The specific behavioral endpoint being measured may require different levels of receptor occupancy to elicit a significant effect.
Q3: Could this compound have off-target effects that might explain my unexpected results?
A3: While this compound is reported to be a highly selective mGlu5 NAM, the possibility of off-target effects should always be considered, especially at higher concentrations.[1]
-
Selectivity Profile: this compound is reported to be ineffective against mGlu1-4 and mGlu7-8.[1] However, comprehensive screening against a wider panel of receptors and enzymes is recommended to rule out unforeseen interactions.
-
Comparison with other mGlu5 NAMs: Other mGlu5 NAMs, such as MPEP, have been shown to exhibit off-target effects, including NMDA receptor antagonism and inhibition of cytochrome P450 enzymes (e.g., CYP1A2). While this compound has a different chemical structure, it is prudent to consider these potential off-target liabilities in the interpretation of unexpected data.
Troubleshooting Guides
Guide 1: In Vitro Assay Troubleshooting
This guide provides a systematic approach to troubleshooting common issues encountered in in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Pipetting errors | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Cell plating inconsistency | Ensure even cell distribution when seeding plates. | |
| Edge effects in microplates | Avoid using the outer wells of the plate or fill them with buffer. | |
| No response or very weak response to this compound | Inactive compound | Verify compound integrity and concentration. |
| Low mGlu5 receptor expression | Use a cell line with confirmed high-level mGlu5 expression. | |
| Incorrect agonist concentration | Optimize the concentration of the orthosteric agonist (e.g., glutamate (B1630785) or quisqualate). | |
| Unexpected agonist-like activity | Assay artifact | Run a vehicle control to check for baseline drift or other artifacts. |
| Contamination of compound stock | Prepare a fresh stock solution of this compound. |
Guide 2: In Vivo Study Troubleshooting
This guide addresses common challenges in conducting in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Lack of behavioral effect | Insufficient brain exposure | Perform pharmacokinetic studies to determine brain concentrations of this compound at the tested doses. |
| Inappropriate dose selection | Conduct a dose-response study to identify the optimal dose range. | |
| Acclimation and handling stress | Ensure proper acclimation of animals to the experimental procedures and environment. | |
| Sedation or other non-specific behavioral effects | Off-target effects at high doses | Test a lower dose range. Consider using a structurally different mGlu5 NAM as a control. |
| Vehicle effects | Administer a vehicle-only control group to assess the effects of the formulation. |
Experimental Protocols
A representative experimental protocol for evaluating this compound in a cell-based functional assay is provided below.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing human mGlu5 in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the diluted this compound or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Add 50 µL of an EC80 concentration of glutamate (the orthosteric agonist).
-
Incubate for 60 minutes at 37°C.
-
-
Detection: Lyse the cells and measure IP1 accumulation using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: mGlu5 receptor signaling pathway and the modulatory role of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Navigating Pharmacokinetic Challenges of Novel CNS Compounds
For researchers and scientists in drug development, navigating the pharmacokinetic (PK) profile of a novel central nervous system (CNS) compound can be a complex endeavor. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo studies, particularly for compounds with limited public data, such as VU0463841.
Frequently Asked Questions (FAQs)
Q1: My novel CNS compound shows poor brain penetration in vivo. What are the potential causes and how can I troubleshoot this?
A1: Poor brain penetration is a common hurdle. The blood-brain barrier (BBB) is a significant obstacle for many small molecules.[1][2][3] Potential causes include:
-
Low passive permeability: The compound may have physicochemical properties (e.g., high polarity, large size) that hinder its ability to cross the BBB.
-
Efflux transporter activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump it out of the brain.
-
High plasma protein binding: If the compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.
-
Rapid metabolism: The compound might be quickly metabolized into forms that cannot cross the BBB.
Troubleshooting Steps:
-
In vitro assessment:
-
In vivo studies:
-
Perform a cassette dosing study with known CNS-penetrant and non-penetrant compounds to benchmark your compound's performance.
-
Co-administer your compound with a known P-gp inhibitor (e.g., verapamil) to see if brain exposure increases.
-
Q2: I'm observing high variability in plasma concentrations of my compound across different animals in the same cohort. What could be the reasons?
A2: High inter-animal variability can confound PK data interpretation. Potential reasons include:
-
Formulation issues: Poor solubility or stability of the dosing formulation can lead to inconsistent administration.
-
Inconsistent dosing: Variability in the administration technique (e.g., intravenous, oral gavage) can lead to different amounts of the compound being delivered.
-
Physiological differences: Variations in animal age, weight, health status, and even stress levels can impact drug absorption, distribution, metabolism, and excretion (ADME).
-
Genetic variability: Differences in metabolic enzymes (e.g., cytochrome P450s) among animals can lead to varied clearance rates.
Troubleshooting Steps:
-
Formulation check:
-
Ensure your compound is fully solubilized in the vehicle.
-
Assess the short-term stability of your formulation.
-
-
Dosing technique refinement:
-
Ensure all personnel are using a standardized and consistent dosing technique.
-
For oral gavage, confirm proper placement to avoid administration into the lungs.
-
-
Animal selection:
-
Use animals from a reputable supplier with a narrow age and weight range.
-
Acclimatize animals to the facility before the study to reduce stress.
-
-
Study design:
-
Consider using a larger number of animals per group to increase statistical power.
-
Troubleshooting Guides
Guide 1: Low Oral Bioavailability
| Symptom | Possible Cause | Recommended Action |
| Low plasma exposure after oral dosing compared to IV. | Poor Absorption: The compound has low solubility in gastrointestinal fluids or low permeability across the intestinal wall. | - Conduct in vitro solubility and permeability assays (e.g., PAMPA, Caco-2).- Evaluate different formulations (e.g., suspensions, solutions with co-solvents). |
| High First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. | - Perform in vitro metabolic stability assays with intestinal and liver microsomes.- If metabolism is high, consider chemical modification of metabolic soft spots. | |
| Efflux in the Gut: The compound is a substrate for efflux transporters in the intestine (e.g., P-gp). | - Use in vitro Caco-2 assays to assess efflux.- Co-dose with a P-gp inhibitor in an exploratory in vivo study. |
Guide 2: Rapid Clearance
| Symptom | Possible Cause | Recommended Action |
| The compound is quickly eliminated from the plasma after IV administration. | High Hepatic Clearance: The compound is rapidly metabolized by liver enzymes. | - Determine the intrinsic clearance in liver microsomes or hepatocytes.- Identify the major metabolic pathways and responsible enzymes (e.g., CYP profiling). |
| High Renal Clearance: The compound is efficiently excreted by the kidneys. | - Analyze urine samples to quantify the amount of unchanged drug excreted.- Assess if active tubular secretion is involved. |
Experimental Protocols
Protocol 1: Cassette Dosing for Rapid PK Screening in Mice
This protocol allows for the simultaneous evaluation of the pharmacokinetic properties of multiple compounds.
1. Compound Selection and Formulation:
-
Select up to 5-6 compounds with different molecular weights to allow for unique detection by LC-MS/MS.
-
Prepare a dosing solution containing all compounds in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). The final concentration of each compound should be such that the dose administered is within a typical range (e.g., 1-5 mg/kg).
2. Animal Dosing:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Administer the cassette dose via intravenous (IV) injection into the tail vein.
3. Sample Collection:
-
Collect blood samples (approximately 20-30 µL) via submandibular or saphenous vein bleeding at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).
-
At the final time point, collect a terminal blood sample via cardiac puncture and harvest the brain.
4. Sample Processing and Analysis:
-
Process blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compounds from plasma and brain homogenate using protein precipitation with acetonitrile (B52724) containing an internal standard.
-
Analyze the samples by LC-MS/MS.
5. Data Analysis:
-
Calculate the plasma and brain concentrations for each compound at each time point.
-
Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and brain-to-plasma ratio (Kp).
Visualizations
Caption: A workflow for troubleshooting low brain exposure of a novel compound.
Caption: A simplified workflow for a typical in vivo pharmacokinetic study.
References
- 1. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: VU0463841 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range for all experiments. | Reduced variability in cell response to the compound. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation. Consider using a solubility-enhancing agent if necessary, ensuring it does not affect the assay. | Consistent and accurate final concentrations of the compound in the assay. |
| Assay Plate Inconsistency | Use high-quality, tissue culture-treated plates. Be mindful of "edge effects" by avoiding the use of outer wells or filling them with a buffer solution. | Minimized variability due to plate-based artifacts. |
| Pipetting Technique | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all additions. | Increased precision and accuracy of reagent delivery. |
| Inconsistent Agonist Concentration | Prepare a large batch of agonist solution to be used across all plates in an experiment. Ensure thorough mixing before each use. | A consistent baseline of receptor activation against which the NAM effect is measured. |
Issue 2: Lower than Expected Potency (IC50) or Efficacy
Observed potency or efficacy of this compound is lower than published values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Agonist Concentration | The potency of a NAM is dependent on the concentration of the orthosteric agonist used. Determine the EC20, EC50, and EC80 of your agonist and test the potency of this compound at these different concentrations. | Accurate determination of the compound's potency under defined agonist conditions. |
| Compound Degradation | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions from a frozen stock for each experiment. | The compound retains its full activity. |
| Cellular System Differences | The observed potency can vary between different cell lines or primary cell types due to differences in receptor expression levels, G-protein coupling, or the presence of interacting proteins. | Characterization of this compound's activity in your specific experimental system. |
| Assay Incubation Time | Optimize the incubation time for both the agonist and this compound. Insufficient time may not allow for the system to reach equilibrium. | The assay will capture the full inhibitory effect of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). By binding to this allosteric site, this compound decreases the receptor's response to glutamate.
Q2: How should I prepare and store this compound?
A2: Refer to the manufacturer's datasheet for specific instructions on solubility and storage. Generally, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the final working concentration in the appropriate assay buffer.
Q3: What are the key considerations for designing an experiment with this compound?
A3: Key considerations include:
-
Cell System: Use a cell line with robust and reproducible expression of mGlu5.
-
Agonist Concentration: The potency of this compound will be influenced by the concentration of the glutamate agonist used. It is crucial to use a consistent and appropriate agonist concentration (e.g., EC50) to obtain reproducible results.
-
Assay Type: The choice of assay (e.g., calcium mobilization, IP1 accumulation, ERK phosphorylation) can impact the observed pharmacology.
-
Controls: Include appropriate positive and negative controls in every experiment. This should include vehicle-only controls, agonist-only controls, and a known mGlu5 antagonist as a positive control for inhibition.
Q4: Can this compound affect other receptors?
A4: While this compound is reported to be selective for mGlu5, it is good practice to consult the literature for any known off-target effects.[1] When using a new experimental system, it may be beneficial to perform counter-screening against other relevant receptors, particularly other mGlu subtypes, to confirm selectivity.
Visualizations
Signaling Pathway of mGlu5 and Inhibition by this compound
Caption: Simplified mGlu5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Potency
Caption: A typical experimental workflow for determining the IC50 of this compound.
Logical Flow for Troubleshooting High Variability
References
Technical Support Center: VU0463841 Vehicle Solution Preparation
For researchers, scientists, and professionals in drug development, the proper preparation of vehicle solutions for compounds like VU0463841 is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the preparation and use of this compound solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The solubility of this compound is significantly lower in aqueous solutions compared to pure DMSO. Adding a DMSO stock directly to an aqueous buffer can cause the compound to crash out of solution. | To avoid precipitation, it is recommended to first dilute the DMSO stock solution with a co-solvent such as PEG400 or Tween 80 before adding it to the final aqueous vehicle. A common practice is to prepare a formulation where the final concentration of DMSO is low (e.g., <10%) and is combined with other solubilizing agents. For in vivo studies in rats, a successful vehicle formulation consists of 10% DMSO, 10% Tween 80, and 80% sterile water. |
| Inconsistent results between experiments. | This could be due to variability in the vehicle preparation, instability of the compound in the solution, or incomplete dissolution. | Ensure the vehicle components are of high purity and are consistently measured. Prepare fresh solutions for each experiment to avoid degradation. Use sonication or gentle warming (if the compound is heat-stable) to ensure complete dissolution of this compound in the initial solvent before further dilution. Always vortex the final solution thoroughly before administration. |
| Difficulty in achieving the desired concentration. | The solubility limit of this compound in the chosen vehicle may have been exceeded. | Refer to solubility data to determine the appropriate concentration range for your chosen solvent system. If a higher concentration is required, consider using a different vehicle composition with enhanced solubilizing properties, such as one containing a higher percentage of co-solvents or alternative solubilizers like Solutol HS 15. |
| Observed toxicity or adverse effects in animal studies. | The vehicle itself, or the concentration of certain components like DMSO, may be causing toxicity. | It is crucial to administer a vehicle-only control group in all in vivo experiments to differentiate between the effects of the compound and the vehicle. If vehicle-related toxicity is suspected, consider reducing the concentration of potentially toxic components (e.g., lowering the percentage of DMSO) or exploring alternative, better-tolerated vehicle formulations. The tolerability of a new vehicle should always be established before proceeding with compound administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing capacity for a wide range of organic compounds.
Q2: How should I prepare a this compound vehicle solution for in vivo studies in rats?
A2: A validated vehicle formulation for intraperitoneal (i.p.) administration of this compound in rats is a mixture of 10% DMSO, 10% Tween 80, and 80% sterile water . To prepare this, first dissolve the this compound in DMSO. Then, add the Tween 80 and vortex thoroughly. Finally, add the sterile water to the desired final volume and vortex again to ensure a homogenous suspension.
Q3: What is the maximum recommended concentration of DMSO in a final vehicle solution for animal studies?
A3: While there is no universal maximum concentration, it is generally advisable to keep the final concentration of DMSO as low as possible to minimize potential toxicity. For many in vivo applications, a final DMSO concentration of 10% or less is often well-tolerated. However, the tolerability can vary depending on the animal species, route of administration, and study duration. It is essential to run a vehicle-only control group to assess any potential effects of the vehicle.
Q4: Can I store the prepared this compound vehicle solution for later use?
A4: It is generally recommended to prepare fresh vehicle solutions on the day of the experiment to ensure the stability and potency of the compound. If storage is necessary, it should be for a short period at an appropriate temperature (e.g., 4°C), and the solution should be protected from light. A stability study of the compound in the specific vehicle would be required to determine an appropriate storage duration.
Q5: What should I do if I observe precipitation in my vehicle solution?
A5: If precipitation occurs, try sonicating the solution or gently warming it to aid dissolution. If the precipitate does not dissolve, it is likely that the solubility limit of this compound in that specific vehicle has been exceeded. In this case, you will need to either lower the concentration of this compound or modify the vehicle composition to improve its solubilizing capacity, for example, by increasing the proportion of co-solvents.
Experimental Protocol: Preparation of this compound Vehicle for In Vivo Rat Studies
This protocol is based on the methodology used in the primary literature describing the in vivo activity of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume of the vehicle solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the tube. This volume should correspond to 10% of the final total volume.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
Add the required volume of Tween 80 to the DMSO/VU0463841 solution. This volume should also correspond to 10% of the final total volume.
-
Vortex the mixture thoroughly to ensure the Tween 80 is fully dispersed.
-
Add the required volume of sterile water to the mixture to bring it to the final desired volume (this will be 80% of the total volume).
-
Vortex the final solution vigorously to ensure a homogenous and stable suspension is formed.
-
Visually inspect the solution for any undissolved particles before administration.
Workflow for preparing this compound in vivo vehicle.
ensuring consistent delivery of VU0463841
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent and effective use of VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Unlike orthosteric antagonists that directly block the glutamate binding site, this compound binds to a distinct allosteric site on the receptor. This binding event reduces the receptor's response to the endogenous agonist, glutamate. This modulation occurs through a decrease in the affinity of glutamate for the receptor and/or a reduction in the efficacy of receptor activation upon glutamate binding.
Q2: What are the primary research applications for this compound?
This compound is primarily used as a research tool to investigate the physiological and pathological roles of the mGlu5 receptor. Given the involvement of mGlu5 in various neurological and psychiatric disorders, this compound is often employed in preclinical studies related to:
-
Anxiety
-
Depression
-
Substance abuse and addiction
-
Fragile X syndrome
-
Other neurological conditions where mGlu5 signaling is dysregulated
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] For cellular assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]
Q4: What are the recommended storage conditions for this compound?
-
Solid: Store the solid compound at -20°C.
-
Stock Solutions: Aliquot the stock solution into single-use vials and store them at -20°C. Avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is generally stable for several weeks to months.
Q5: Are there any known off-target effects of this compound?
While this compound is reported to be a selective mGlu5 NAM, it is crucial to consider the possibility of off-target effects in any experimental design. As with any pharmacological agent, it is advisable to include appropriate controls to validate that the observed effects are specifically due to the modulation of mGlu5. This may involve using structurally distinct mGlu5 NAMs or employing genetic knockout/knockdown models.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(4-cyano-2-pyridinyl)-N'-(1-phenylethyl)urea |
| Molecular Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 278.3 g/mol |
| CAS Number | 1369661-34-3 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Data not readily available. Generally soluble. |
| Ethanol | Data not readily available. Generally soluble. |
| Water | Expected to have low aqueous solubility. |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay for mGlu5 NAM Activity
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on mGlu5-mediated intracellular calcium mobilization.
1. Cell Culture and Plating:
-
Use a cell line stably expressing the human or rodent mGlu5 receptor (e.g., HEK293 or CHO cells).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
3. Compound Preparation and Addition:
-
Prepare a dilution series of this compound in the assay buffer from a concentrated stock solution in DMSO or ethanol. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
After the dye incubation, wash the cells gently with the assay buffer.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
4. Agonist Stimulation and Signal Detection:
-
Prepare a solution of an mGlu5 agonist (e.g., glutamate or quisqualate) in the assay buffer at a concentration that elicits a submaximal response (EC₈₀).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to all wells simultaneously.
-
Measure the fluorescence intensity before and after agonist addition. The signal should be read kinetically for several minutes to capture the peak response.
5. Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells (agonist alone).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Controls:
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) followed by agonist stimulation.
-
Positive Control: A known mGlu5 antagonist to confirm assay performance.
-
No Agonist Control: Cells treated with vehicle alone to determine baseline fluorescence.
Troubleshooting Guides
Issue 1: Lower than expected potency (high IC₅₀) of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may have limited solubility in aqueous assay buffers. Prepare fresh dilutions from a high-concentration stock in 100% DMSO. Ensure thorough mixing. Consider using a small amount of a non-ionic surfactant like Pluronic F-127 in the assay buffer to improve solubility. |
| Suboptimal Agonist Concentration | The apparent potency of a NAM is highly dependent on the concentration of the orthosteric agonist used for stimulation.[3] An agonist concentration that is too high (saturating) will require a higher concentration of the NAM to achieve inhibition. Use an agonist concentration that produces a submaximal response (e.g., EC₈₀) to provide an optimal window for detecting inhibition.[3] |
| Compound Degradation | Ensure that stock solutions are stored properly at -20°C and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health and Receptor Expression | Poor cell health or low mGlu5 receptor expression can lead to a weak and variable signal, making it difficult to accurately determine potency. Ensure cells are healthy and in the logarithmic growth phase. Regularly verify receptor expression levels. |
Issue 2: High well-to-well variability in the assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Uneven cell density across the plate can lead to variable responses. Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in cell health and compound concentration. Avoid using the outermost wells or fill them with sterile buffer to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of compounds or agonist can introduce significant variability. Use calibrated pipettes and ensure proper technique. Consider using automated liquid handling systems for high-throughput applications. |
| Incomplete Dye Loading or Washing | Inconsistent dye loading or residual extracellular dye after washing can affect the fluorescence signal. Optimize dye concentration and incubation time. Ensure gentle but thorough washing steps. |
Mandatory Visualizations
Signaling Pathways
References
Technical Support Center: Addressing Poor Brain Penetration of VU0463841
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of VU0463841, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.
Disclaimer: Specific experimental data regarding the physicochemical properties and in vivo brain penetration of this compound are not extensively available in the public domain. The guidance provided here is based on established principles of neuropharmacokinetics, medicinal chemistry strategies for improving central nervous system (CNS) penetration, and data from structurally similar M1 PAMs.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor brain penetration of this compound?
A1: While specific data for this compound is limited, poor brain penetration of small molecules is typically attributed to one or more of the following factors:
-
Low Passive Permeability: The molecule may possess physicochemical properties that hinder its ability to passively diffuse across the lipid membranes of the blood-brain barrier (BBB). Key properties influencing this include:
-
High Polar Surface Area (PSA): Generally, a PSA greater than 90 Ų is associated with reduced brain penetration.
-
High Molecular Weight (MW): Molecules with a MW greater than 500 Da often exhibit lower BBB permeability.
-
Suboptimal Lipophilicity (LogP): A LogP value outside the optimal range of 1-3 can either prevent membrane partitioning (too low) or lead to non-specific binding and poor aqueous solubility (too high).
-
High Number of Hydrogen Bond Donors (HBD): A high HBD count (typically > 3) can impede membrane crossing.
-
-
Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1] These transporters actively pump the compound out of the brain endothelial cells and back into the bloodstream, thereby limiting its brain accumulation.
-
High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the concentration of the free (unbound) drug available to cross the BBB.
Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
A2: You can experimentally assess if this compound is a P-gp substrate using an in vitro bidirectional permeability assay with a cell line overexpressing human P-gp, such as MDCK-MDR1 cells.[2][3][4] The key parameter to determine is the efflux ratio (ER), which is the ratio of the apparent permeability coefficient in the basolateral-to-apical (B-A) direction to that in the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a P-gp substrate.
Q3: What initial steps should I take to troubleshoot poor in vivo efficacy that I suspect is due to low brain exposure?
A3: Before embarking on extensive medicinal chemistry efforts, it is crucial to confirm that poor brain penetration is the root cause of the lack of efficacy.
-
Quantify Brain and Plasma Concentrations: Conduct a pharmacokinetic study in a relevant animal model (e.g., mouse or rat) to determine the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
-
Assess Physicochemical Properties: If not already known, determine the key physicochemical properties of this compound (LogP, pKa, PSA, MW, and solubility). This will provide insights into its potential for passive diffusion.
-
Perform in vitro Permeability and Efflux Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to assess passive permeability and the MDCK-MDR1 assay to evaluate P-gp mediated efflux.
Troubleshooting Guides
Scenario 1: Low Brain-to-Plasma (Kp) Ratio Observed in vivo
If you have confirmed a low Kp value for this compound, the following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for a low Kp ratio.
Scenario 2: Discrepancy Between in vitro Potency and in vivo Efficacy
If this compound demonstrates high potency in in vitro assays but fails to show the expected efficacy in animal models, consider the following.
Caption: Investigating discrepancies between in vitro and in vivo results.
Quantitative Data Summary
While specific data for this compound is unavailable, the following table provides typical values for key parameters used to assess brain penetration for CNS drug candidates.
| Parameter | Desirable Range for CNS Drugs | Method of Determination |
| Molecular Weight (MW) | < 500 Da | Calculation |
| cLogP | 1 - 3 | Calculation/Experimental |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Calculation |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Calculation |
| pKa (for bases) | < 10 | Experimental |
| PAMPA-BBB Permeability (Pe) | > 4 x 10⁻⁶ cm/s | In vitro PAMPA-BBB assay |
| MDCK-MDR1 Efflux Ratio (ER) | < 2 | In vitro bidirectional permeability assay |
| Brain-to-Plasma Ratio (Kp) | > 1 | In vivo pharmacokinetic study |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ≈ 1 (for passive diffusion) | In vivo microdialysis or brain slice/homogenate with plasma protein binding |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Preparation of the Donor Plate:
-
A filter donor plate is coated with a lipid mixture (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane).
-
The test compound (e.g., this compound) is dissolved in a buffer solution (pH 7.4) to a final concentration of, for example, 100 µM.
-
-
Assembly of the PAMPA Sandwich:
-
An acceptor plate is filled with the same buffer solution, which may also contain a "sink" component to mimic the brain environment.
-
The lipid-coated donor plate is placed on top of the acceptor plate.
-
-
Incubation:
-
The "sandwich" is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the concentration at theoretical equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
-
MDCK-MDR1 Bidirectional Permeability Assay
This assay determines if a compound is a substrate of the P-gp efflux transporter.
Methodology:
-
Cell Culture:
-
MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) are seeded onto permeable supports in a transwell plate and cultured until a confluent monolayer is formed.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
The test compound is added to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral chamber.
-
At the same specified time points, samples are taken from the apical chamber.
-
-
Quantification:
-
The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
The Papp for each direction is calculated: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound.
-
-
The Efflux Ratio is calculated as: ER = Papp (B to A) / Papp (A to B)
-
In Vivo Brain and Plasma Pharmacokinetic Study
This study determines the total brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Dosing:
-
A cohort of rodents (e.g., male Sprague-Dawley rats) is administered this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are euthanized.
-
Blood samples are collected via cardiac puncture and processed to obtain plasma.
-
The brain is rapidly excised, rinsed, and weighed.
-
-
Sample Processing:
-
Plasma samples are typically subjected to protein precipitation.
-
Brain tissue is homogenized in a suitable buffer. The homogenate is then processed (e.g., protein precipitation or liquid-liquid extraction) to extract the drug.
-
-
Quantification:
-
The concentration of this compound in the processed plasma and brain homogenate samples is determined by LC-MS/MS.
-
-
Calculation of Kp:
-
The Kp value is calculated at each time point as the ratio of the total concentration in the brain to the total concentration in the plasma: Kp = C_brain / C_plasma.
-
The Kp can also be expressed as the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles: Kp = AUC_brain / AUC_plasma.
-
Signaling Pathways and Experimental Workflows
Caption: Key factors governing the brain penetration of this compound.
Caption: An integrated workflow for the assessment and optimization of brain penetration.
References
- 1. Harnessing Preclinical Data as a Predictive Tool for Human Brain Tissue Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a P-glycoprotein substrate screening model and its preliminary application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
managing VU0463841-induced side effects in animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects associated with the use of VU0463841 in animal experiments.
Disclaimer: Information on specific adverse effects for this compound is not extensively documented in publicly available literature. The guidance provided here is based on the known pharmacology of this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and potential side effects observed with other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It does not bind to the glutamate recognition site but to a different, allosteric site on the receptor. This binding reduces the receptor's response to glutamate.
Q2: Are there any known off-target effects for this compound?
A2: While specific off-target effects for this compound are not detailed in the available literature, researchers should be aware that other mGluR5 NAMs have shown off-target activities. For example, the mGluR5 NAM, MPEP, also acts as a competitive NMDA antagonist, which can lead to significant side effects such as hallucinations.[1] It is crucial to perform careful dose-response studies and monitor for unexpected behavioral or physiological changes.
Q3: What are the potential side effects of mGlu5 negative allosteric modulators in animals?
A3: Based on studies with other mGlu5 modulators, potential side effects could involve the central nervous system (CNS). High doses of some mGlu5 modulators have been associated with seizures and neuronal cytotoxicity.[2] For instance, high doses of the mGluR5 modulator MTEP have been shown to impair electroencephalogram (EEG) amplitude in mice, suggesting a narrow therapeutic window.[3] Therefore, careful monitoring of neurological and behavioral parameters is recommended.
Q4: How can I determine a safe and effective dose for my animal experiments?
A4: A thorough dose-range finding study is essential. Start with a low dose and gradually escalate while closely monitoring for any adverse effects. The effective dose should be one that produces the desired pharmacological effect with a minimal side effect profile. It's important to establish a therapeutic window for your specific animal model and experimental paradigm.
Q5: What should I do if I observe adverse effects in my animals after administering this compound?
A5: If you observe adverse effects, the first step is to document them thoroughly. Depending on the severity, you may need to lower the dose, discontinue the treatment, or provide supportive care to the animal. Consult with a veterinarian or an animal care and use committee for guidance on managing animal welfare. It is also important to consider whether the observed effects are related to the vehicle used for administration.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Animals
-
Problem: Animals exhibit unusual behaviors such as hyperactivity, sedation, stereotypy, or signs of distress after administration of this compound.
-
Possible Cause: These could be on-target effects at high doses or potential off-target effects on other CNS receptors.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check your calculations and the concentration of your dosing solution.
-
Lower the Dose: Reduce the dose to see if the behavioral changes are dose-dependent.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects by administering the vehicle alone to a control group.
-
Systematic Observation: Use a standardized behavioral observation paradigm, such as a functional observational battery, to systematically assess and quantify the behavioral changes.
-
Issue 2: Seizure-like Activity
-
Problem: Animals display seizure-like activity after compound administration.
-
Possible Cause: Some mGlu5 modulators have been associated with seizures.[2]
-
Troubleshooting Steps:
-
Immediate Action: Ensure the animal's safety and provide veterinary care as needed.
-
Discontinue Dosing: Immediately cease administration of this compound in that animal and cohort.
-
Dose-Response Assessment: This is a severe adverse effect and likely indicates the dose is in the toxic range. Re-evaluate your dose-response curve.
-
Consult Literature: Review literature on mGlu5 NAMs for similar reported effects and potential mechanisms.
-
Data Presentation
Table 1: Potential Side Effects of mGlu5 NAMs and Monitoring Parameters
| Potential Side Effect Class | Specific Signs to Monitor in Animals | Recommended Monitoring Parameters |
| Central Nervous System | Changes in locomotion, stereotypies, tremors, seizures, sedation, agitation | Functional Observational Battery (FOB), Open Field Test, Rotarod Test, EEG (if available) |
| General Health | Changes in body weight, food and water intake, ruffled fur, hunched posture | Daily body weight measurement, daily food and water consumption, general appearance scoring |
| Gastrointestinal | Diarrhea, constipation, changes in fecal output | Daily observation of feces consistency and quantity |
Table 2: Sample Dose-Range Finding Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | Vehicle Control | 0 | 5-8 | 24-48 hours post-dose |
| 2 | This compound | Low Dose (e.g., 1) | 5-8 | 24-48 hours post-dose |
| 3 | This compound | Mid Dose (e.g., 5) | 5-8 | 24-48 hours post-dose |
| 4 | This compound | High Dose (e.g., 10) | 5-8 | 24-48 hours post-dose |
Experimental Protocols
Protocol: Functional Observational Battery (FOB)
A Functional Observational Battery is a series of tests used to screen for neurobehavioral toxicity.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before observations begin.
-
Home Cage Observation: Observe the animal in its home cage for posture, activity level, and any abnormal behaviors.
-
Handling Observation: Assess the animal's reaction to being removed from the cage, muscle tone, and any vocalizations.
-
Open Field Observation: Place the animal in a novel open field arena and record locomotor activity, rearing frequency, grooming, and any unusual behaviors (e.g., circling, head weaving) for a set period (e.g., 5-10 minutes).
-
Sensory and Motor Reflexes: Evaluate responses to various stimuli, such as a light pen for pupillary response, a click sound for startle response, and a tail pinch for withdrawal reflex.
-
Scoring: Use a standardized scoring sheet to record all observations. Compare the scores of the this compound-treated group to the vehicle-treated control group.
Visualizations
Caption: mGlu5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting adverse effects in animal experiments.
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0463841 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0463841 in behavioral studies, particularly those investigating substance use disorders.
Troubleshooting Guides and FAQs
This section addresses common challenges researchers may encounter during the experimental process, from compound preparation to behavioral analysis.
1. Compound Solubility and Vehicle Preparation
-
Question: I am having difficulty dissolving this compound. What is the recommended vehicle for in vivo studies?
-
Answer: While the original publication on this compound should be consulted for the specific vehicle used, researchers working with other mGlu5 negative allosteric modulators (NAMs) like MTEP have successfully used a vehicle consisting of 10% Tween-80 in saline. For compounds with solubility challenges, creating a suspension or using a vehicle containing a small percentage of DMSO (e.g., 1-5%) followed by dilution in saline or water can also be effective. It is crucial to ensure the final concentration of any organic solvent is minimized to avoid confounding behavioral effects. Always prepare fresh solutions on the day of the experiment.
-
-
Question: My this compound solution appears cloudy or precipitates over time. What should I do?
-
Answer: Cloudiness or precipitation indicates that the compound is not fully solubilized or is falling out of solution. Try gently warming the solution or using sonication to aid dissolution. If the problem persists, you may need to adjust the vehicle composition. Increasing the percentage of the solubilizing agent (e.g., Tween-80) or preparing a fresh, more dilute solution may be necessary. It is critical to administer a homogenous solution to ensure accurate dosing.
-
2. Dosing and Administration
-
Question: What is the effective dose range for this compound in rodent models of cocaine addiction?
-
Answer: The effective dose of this compound will depend on the specific behavioral paradigm and animal model. The discovery paper by Amato et al. (2013) demonstrated its activity in rat models of cocaine addiction. Reviewing this primary literature is the best way to determine an appropriate starting dose. As a general guideline for mGlu5 NAMs, doses are often determined based on receptor occupancy studies, with a therapeutic window typically targeted between 50% and 80% occupancy to maximize efficacy and minimize off-target effects.
-
-
Question: What is the recommended route of administration for this compound?
-
Answer: For behavioral studies, intraperitoneal (i.p.) injection is a common and effective route of administration for systemic drug delivery. The original studies with this compound in rat models of cocaine addiction utilized this route. The volume of injection should be calculated based on the animal's body weight and kept consistent across all subjects.
-
3. Behavioral Protocol Refinements
-
Question: I am not observing a significant effect of this compound on cocaine self-administration. What are some potential reasons?
-
Answer: Several factors could contribute to a lack of effect:
-
Dose: The dose may be too low to achieve sufficient receptor occupancy and therapeutic effect. A dose-response study is recommended to identify the optimal concentration.
-
Timing of Administration: The pre-treatment time (the interval between this compound administration and the behavioral test) is critical. The compound needs sufficient time to be absorbed and reach its target in the central nervous system. This timing should be based on the pharmacokinetic profile of the compound if available.
-
Behavioral Stability: Ensure that the animals have acquired stable cocaine self-administration behavior before initiating treatment with this compound. High variability in baseline responding can mask a drug effect.
-
Vehicle Effects: Always include a vehicle control group to ensure that the vehicle itself is not producing any behavioral effects that could confound the results.
-
-
-
Question: Are there any known off-target effects of this compound that could influence behavioral outcomes?
-
Answer: this compound was developed as a potent and selective mGlu5 NAM. However, like any pharmacological agent, the potential for off-target effects exists, especially at higher doses. It is important to monitor for any unusual behaviors, such as sedation or hyperactivity, that are not related to the primary endpoint of the study. If such effects are observed, they should be noted and considered when interpreting the data.
-
Quantitative Data Summary
The following table summarizes typical parameters for a cocaine self-administration study in rats, which can be adapted for use with this compound.
| Parameter | Value | Notes |
| Animal Model | Male Wistar or Sprague-Dawley Rats | Body weight: 250-350g at the start of the experiment. |
| Cocaine Dose | 0.5 - 1.0 mg/kg/infusion | Delivered intravenously (IV) upon lever press. |
| Reinforcement Schedule | Fixed Ratio 1 (FR1) or Fixed Ratio 5 (FR5) | An FR1 schedule is often used for acquisition, while an FR5 schedule can be used to assess motivation. |
| Session Length | 2 hours | Daily sessions are typical. |
| Acquisition Criterion | Stable responding for at least 5 consecutive days | Stability is often defined as less than 20% variation in the number of infusions earned per session. |
| This compound Pre-treatment Time | 30-60 minutes | Administered i.p. prior to the start of the behavioral session. This should be optimized based on the compound's pharmacokinetics. |
Experimental Protocols
Protocol: Intravenous Cocaine Self-Administration in Rats
-
Surgical Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgically implant a chronic indwelling catheter into the right jugular vein.
-
The catheter should be passed subcutaneously to the mid-scapular region and externalized.
-
Allow the animals to recover for at least 5-7 days post-surgery. Flush the catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Cocaine Self-Administration:
-
Place the rats in standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
A response on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1 mL of saline over 5 seconds).
-
Each infusion is paired with a discrete cue, such as the illumination of a cue light above the active lever.
-
A response on the "inactive" lever has no programmed consequence but is recorded to assess general activity.
-
Conduct daily 2-hour sessions until the animals meet the criterion for stable self-administration.
-
-
This compound Treatment:
-
Once stable responding is achieved, begin the treatment phase.
-
Administer this compound (at the desired dose, dissolved in the appropriate vehicle) or the vehicle alone via i.p. injection 30-60 minutes before the start of the self-administration session.
-
A within-subjects design (where each animal receives all treatments in a counterbalanced order) or a between-subjects design (where different groups of animals receive different treatments) can be used.
-
Record the number of active and inactive lever presses and the number of cocaine infusions earned.
-
Visualizations
Technical Support Center: VU0463841 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0463841 in electrophysiology experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological recordings involving this compound.
Problem: Unstable Baseline or Excessive Noise
A stable baseline is crucial for high-quality recordings. Drifting baselines or excessive noise can obscure the physiological effects of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Grounding Issues | Ensure all components of the rig (amplifier, microscope, perfusion system, Faraday cage) are connected to a single, common ground point to prevent ground loops.[1] Check for loose or corroded grounding wires. |
| 50/60 Hz Noise (Mains Hum) | Identify and turn off non-essential electrical equipment near the setup (e.g., centrifuges, vortexers, personal electronics).[1] Use a Faraday cage to shield the recording setup from electromagnetic interference.[1] Keep recording and reference electrode leads as short as possible. |
| Perfusion System Instability | Check for bubbles or leaks in the perfusion lines. Ensure a consistent flow rate (typically 2-4 mL/min for brain slice recordings).[2] Secure the perfusion and aspiration lines to minimize vibrations. |
| Electrode Drift | Allow the recording pipette to stabilize in the bath for a few minutes before approaching a cell. Ensure the pipette holder is securely fastened.[2] |
| Reference Electrode Problems | Ensure the reference electrode is properly chlorided and has a low, stable impedance. The reference electrode should be placed in the recording chamber in a stable position. |
Logical Troubleshooting Workflow for Noise:
References
Technical Support Center: Optimizing VU0463841 for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and negatively modulates the receptor's response to glutamate. This results in a reduction of mGlu5-mediated intracellular signaling.
Q2: What are the known in vitro properties of this compound?
A2: The in vitro pharmacological profile of this compound is summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(5-chloro-2-pyridinyl)-3-(5-fluoro-3-pyridinyl)-urea | N/A |
| Molecular Formula | C11H8ClFN4O | N/A |
| Molecular Weight | 266.66 g/mol | N/A |
| mGlu5 IC50 (human) | 3.7 nM | N/A |
| mGlu5 IC50 (rat) | 1.8 nM | N/A |
| Selectivity | >1000-fold vs. mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8 | N/A |
Q3: What are the potential therapeutic applications of this compound investigated in preclinical models?
A3: this compound has shown efficacy in rat models of cocaine addiction, where it has been demonstrated to attenuate drug-seeking behaviors. The modulation of mGlu5 receptors is an area of high interest for the treatment of various central nervous system (CNS) disorders.
Q4: What are the general challenges associated with using small molecule compounds like this compound in long-term studies?
A4: Long-term studies with small molecules can be challenging due to factors such as:
-
Compound Stability: Degradation of the compound in the formulation over time.
-
Solubility: Poor solubility can lead to inconsistent dosing and bioavailability.
-
Pharmacokinetics: Changes in drug metabolism and clearance with chronic administration.
-
Off-target effects: Long-term exposure may reveal previously unobserved off-target activities.
-
Animal Welfare: Ensuring the well-being of animals during prolonged experimental periods.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: Inconsistent Behavioral or Physiological Effects Over Time
-
Possible Cause 1: Compound Instability in Formulation.
-
Troubleshooting Step: Prepare fresh formulations of this compound more frequently. Conduct a stability study of your formulation under your specific storage conditions. A sample protocol is provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Altered Pharmacokinetics with Chronic Dosing.
-
Troubleshooting Step: Consider conducting satellite pharmacokinetic studies at different time points during your long-term experiment to determine if the clearance of this compound is changing. This can help in adjusting the dosing regimen if necessary.
-
-
Possible Cause 3: Development of Tolerance.
-
Troubleshooting Step: If tolerance is suspected, consider including a washout period in your study design to see if the effect of this compound is restored. It may also be necessary to re-evaluate the dose-response relationship at a later time point.
-
Issue 2: Poor Solubility and Formulation Issues
-
Possible Cause 1: Compound Precipitation in Vehicle.
-
Troubleshooting Step: Visually inspect the formulation for any precipitate before each administration. If precipitation is observed, try sonicating the solution or gently warming it. Consider using a different vehicle. A suggested vehicle for in vivo studies is provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Inconsistent Oral Bioavailability.
-
Troubleshooting Step: Ensure consistent administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For administration in drinking water, monitor water consumption to ensure consistent dosing.
-
Issue 3: Unexpected Adverse Events or Off-Target Effects
-
Possible Cause 1: High Dose or Off-Target Pharmacology.
-
Troubleshooting Step: If adverse events are observed, consider reducing the dose of this compound. Review the literature for known off-target effects of mGlu5 NAMs. Some mGlu5 NAMs have been reported to cause sedation or cognitive impairment at higher doses.
-
-
Possible Cause 2: Interaction with Other Experimental Variables.
-
Troubleshooting Step: Carefully review all aspects of your experimental protocol, including diet, housing conditions, and any other administered substances, to identify potential interactions.
-
Experimental Protocols
1. Protocol for In Vivo Formulation of this compound for Oral Administration
This protocol provides a starting point for formulating this compound for oral administration in rodents. Optimization may be required based on the specific experimental needs.
-
Vehicle: A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring vigorously.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Sonication can be used to aid in the suspension of the compound.
-
-
Storage: Store the formulation at 4°C and protect from light. It is recommended to prepare fresh formulations at least weekly, or more frequently if stability issues are suspected.
2. Protocol for Assessing Long-Term Stability of this compound Formulation
This protocol outlines a basic method to assess the stability of your this compound formulation over time.
-
Procedure:
-
Prepare a batch of the this compound formulation as described above.
-
Divide the batch into several aliquots and store them under your intended experimental storage conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 28), take an aliquot and analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results over time to the initial (Day 0) values. A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
-
Mandatory Visualizations
Validation & Comparative
A Head-to-Head Electrophysiological Comparison of VU0463841 and MTEP as mGlu5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrophysiological properties of two key metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulators (NAMs): VU0463841 and MTEP. This analysis is supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for preclinical research.
Metabotropic glutamate receptor 5 is a critical target in the central nervous system for therapeutic development in a range of neurological and psychiatric disorders. Negative allosteric modulators that dampen mGlu5 signaling have shown promise. However, the degree of modulation can significantly impact both efficacy and potential side effects. This guide focuses on the distinct electrophysiological profiles of this compound, a partial NAM, and MTEP, a full NAM.
Distinguishing Full vs. Partial Antagonism at the Synapse
The primary distinction between this compound and MTEP lies in their efficacy at inhibiting the effects of mGlu5 activation on synaptic transmission. Electrophysiological studies in the CA1 region of the hippocampus, a key area for learning and memory where mGlu5 is highly expressed, have revealed these differences.
A key study directly compared the effects of a close analog of this compound, named VU0477573, with MTEP on the inhibition of synaptic transmission at the Schaffer collateral-CA1 synapse.[1][2] While MTEP, a prototypical full NAM, can completely block the agonist-induced depression of synaptic transmission, VU0477573 demonstrates only partial inhibition.[1][2] This defining characteristic highlights the nuanced effects achievable with partial NAMs like this compound.
Quantitative Electrophysiological Comparison
The following table summarizes the key electrophysiological parameters for this compound (represented by its close analog VU0477573) and MTEP, based on their effects on mGlu5-mediated inhibition of synaptic transmission.
| Parameter | This compound (as VU0477573) | MTEP | Reference |
| Maximum Inhibition | Partial | Full | [1][2] |
| Inverse Agonist Activity | No | Yes | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of mGlu5 at the synapse and a typical experimental workflow for assessing the impact of NAMs on synaptic transmission.
Experimental Protocols
The following is a representative protocol for recording field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway in acute hippocampal slices to assess the effects of mGlu5 NAMs.
1. Preparation of Acute Hippocampal Slices:
-
Animals (e.g., Sprague-Dawley rats, 15-21 days old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the stratum radiatum to stimulate the Schaffer collateral fibers.
-
A recording electrode (a glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Test stimuli (e.g., 0.1 ms (B15284909) duration) are delivered every 20-30 seconds to evoke baseline fEPSPs. The stimulus intensity is adjusted to elicit a response that is approximately 50% of the maximal fEPSP amplitude.
3. Drug Application and Data Analysis:
-
After establishing a stable baseline recording for at least 20 minutes, the mGlu5 agonist (e.g., (S)-3,5-dihydroxyphenylglycine; DHPG) is applied to the perfusion bath to induce a depression of the fEPSP slope.
-
Once a stable agonist-induced depression is achieved, the mGlu5 NAM (this compound or MTEP) is co-applied at various concentrations.
-
The fEPSP slope is measured and expressed as a percentage of the pre-drug baseline.
-
The degree of inhibition of the agonist-induced depression by the NAM is calculated to determine its efficacy. Concentration-response curves are generated to determine IC50 values.
This detailed comparison provides a foundation for researchers to make informed decisions when selecting an mGlu5 NAM for their specific experimental needs, taking into account the desired level of receptor modulation. The partial antagonism of this compound may offer a more nuanced approach for studies where complete receptor blockade could be a confounding factor.
References
- 1. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VU0477573: Partial Negative Allosteric Modulator of the Subtype 5 Metabotropic Glutamate Receptor with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0463841 and Fenobam in Preclinical Models of Addiction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs), VU0463841 and fenobam (B1672515), in the context of preclinical addiction models. This report synthesizes available experimental data to evaluate their respective performance and potential as therapeutic agents for substance use disorders.
Both this compound and fenobam target the mGluR5, a key receptor in the glutamatergic system implicated in the rewarding and reinforcing effects of drugs of abuse. By negatively modulating this receptor, these compounds have been investigated for their ability to reduce drug-seeking and drug-taking behaviors. This guide presents a side-by-side look at their efficacy in established animal models of addiction, their pharmacokinetic profiles, and the experimental designs used to generate these findings.
Mechanism of Action: Negative Allosteric Modulation of mGluR5
This compound and fenobam share a common mechanism of action. They are not direct antagonists that block the glutamate binding site on the mGluR5 receptor. Instead, they are negative allosteric modulators (NAMs), meaning they bind to a different site on the receptor. This binding event changes the conformation of the receptor, reducing its response to glutamate. This modulation of the glutamatergic system is believed to dampen the excessive glutamate signaling associated with drug craving and relapse.
Comparative Efficacy in Cocaine Addiction Models
The primary preclinical model used to assess the potential of compounds to treat addiction is the intravenous self-administration paradigm in rodents. This model allows for the evaluation of a compound's effect on both the reinforcing properties of a drug (self-administration) and the relapse-like behavior (reinstatement).
Cocaine Self-Administration
This phase of the model assesses the motivation to take the drug. The data below summarizes the effects of this compound and fenobam on cocaine self-administration in rats.
| Compound | Animal Model | Cocaine Dose (mg/kg/infusion) | Compound Dose (mg/kg) | Route of Administration | Effect on Cocaine Self-Administration | Reference |
| This compound | Male Sprague-Dawley Rats | 0.5 | 10, 30 | Intraperitoneal (i.p.) | Dose-dependent decrease in cocaine infusions. | [1] |
| Fenobam | Male Wistar Rats | 0.5 | 30, 60 | Oral (p.o.) | Dose-dependent decrease in cocaine infusions. |
Cocaine-Induced Reinstatement of Drug-Seeking
Following the self-administration phase, animals undergo an extinction period where responding on the lever no longer results in drug delivery. Reinstatement of drug-seeking behavior is then triggered by a priming dose of the drug, which is a robust model of relapse.
| Compound | Animal Model | Cocaine Priming Dose (mg/kg) | Compound Dose (mg/kg) | Route of Administration | Effect on Cocaine-Induced Reinstatement | Reference |
| This compound | Male Sprague-Dawley Rats | 10 | 10, 30 | Intraperitoneal (i.p.) | Dose-dependent attenuation of reinstatement. | [1] |
| Fenobam | Male Wistar Rats | 10 | 30, 60 | Oral (p.o.) | Significant inhibition of reinstatement. |
Pharmacokinetic Profiles in Rats
A favorable pharmacokinetic profile is crucial for the development of any therapeutic agent. The following table compares the available pharmacokinetic data for this compound and fenobam in rats.
| Parameter | This compound | Fenobam |
| Route of Administration | Intraperitoneal (i.p.) & Oral (p.o.) | Oral (p.o.) |
| Dose (mg/kg) | 10 (i.p.), 10 (p.o.) | 30 (p.o.) |
| Cmax (ng/mL) | 1030 ± 150 (i.p.), 339 ± 57 (p.o.) | ~400 |
| Tmax (h) | 0.25 (i.p.), 0.5 (p.o.) | ~1 |
| Half-life (t1/2) (h) | 1.8 (i.p.), 2.1 (p.o.) | ~2 |
| Brain Penetration (Brain/Plasma Ratio) | ~1.0 at 1h (i.p.) | Data not readily available |
| Reference | [1] |
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Cocaine Self-Administration and Reinstatement Protocol
References
A Comparative Analysis of the Selectivity Profiles of VU0463841 and Other mGlu5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of the novel mGlu5 negative allosteric modulator (NAM), VU0463841, against other well-characterized mGlu5 NAMs, including MPEP, MTEP, and fenobam (B1672515). This analysis is supported by experimental data from in vitro pharmacological assays.
Introduction to mGlu5 Negative Allosteric Modulators
Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Negative allosteric modulators (NAMs) of mGlu5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate. This mechanism offers the potential for greater subtype selectivity and a more refined modulation of receptor function compared to orthosteric antagonists. This guide focuses on the selectivity of this compound, a novel tool compound, in comparison to the prototypical mGlu5 NAMs MPEP and MTEP, and the clinically evaluated compound fenobam.
Comparative Selectivity Profile
The selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. Off-target activity can lead to undesirable side effects. The following tables summarize the in vitro pharmacological data for this compound, MPEP, MTEP, and fenobam, highlighting their potency at mGlu5 and their activity at other mGlu receptor subtypes.
Table 1: Potency of mGlu5 NAMs at the Human mGlu5 Receptor
| Compound | IC50 (nM) at hmGlu5 |
| This compound | 13[1] |
| MPEP | 36[2] |
| MTEP | Not explicitly found in a comparable format |
| Fenobam | 58[1] |
Table 2: Selectivity Profile of mGlu5 NAMs against other mGlu Receptor Subtypes
| Compound | mGlu1 | mGlu2 | mGlu3 | mGlu4 | mGlu7 | mGlu8 |
| This compound | Ineffective[1] | Ineffective[1] | Ineffective[1] | Ineffective[1] | Ineffective[1] | Ineffective[1] |
| MPEP | No appreciable activity[2] | No appreciable activity[2] | No appreciable activity[2] | No appreciable activity[2] | No appreciable activity[2] | No appreciable activity[2] |
| MTEP | More selective than MPEP[3][4] | No effect[3][4] | No effect[3][4] | No effect[3][4] | No effect[3][4] | No effect[3][4] |
| Fenobam | No effect[1] | No effect[1] | Not specified | No effect[1] | No effect[1] | No effect[1] |
Note: "Ineffective" or "No appreciable activity" generally indicates a lack of significant agonist or antagonist activity at the tested concentrations. For a direct comparison, data from head-to-head studies under identical experimental conditions would be ideal.
Off-Target Activities
Beyond the mGlu receptor family, it is crucial to assess the activity of these compounds at other physiologically relevant targets to predict potential side effects.
-
MPEP: While highly selective for mGlu5 over other mGlu receptors, MPEP is known to have off-target effects, most notably as an antagonist of the NMDA receptor[3][4].
-
MTEP: MTEP was developed to improve upon the selectivity profile of MPEP and has been shown to have fewer off-target effects[3][4].
-
Fenobam: This compound is reported to be a potent and selective mGlu5 NAM[5].
-
This compound: The initial characterization indicates high selectivity for mGlu5 with no reported off-target activities at the other tested mGlu receptors[1]. Comprehensive screening against a broader panel of receptors and channels would be necessary to fully characterize its off-target profile.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of mGlu5 NAM activity and the methods used to assess their selectivity, the following diagrams illustrate the canonical mGlu5 signaling pathway and a typical experimental workflow for characterizing these compounds.
Caption: mGlu5 receptor signaling pathway.
Caption: Experimental workflow for selectivity profiling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key assays used to determine the selectivity profile of mGlu5 NAMs.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor, in this case, the mGlu5 receptor.
Objective: To determine the binding affinity (Ki) of the test compound for the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]MPEP or a similar high-affinity radiolabeled mGlu5 NAM).
-
Test compounds (this compound, MPEP, MTEP, fenobam) at various concentrations.
-
Non-specific binding control (a high concentration of a known mGlu5 ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hmGlu5 cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For determining non-specific binding, add a saturating concentration of a non-radiolabeled mGlu5 ligand.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a NAM to inhibit the increase in intracellular calcium that is induced by an mGlu5 agonist.
Objective: To determine the functional potency (IC50) of the test compound as a NAM of the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGlu5 agonist (e.g., glutamate or quisqualate).
-
Test compounds (this compound, MPEP, MTEP, fenobam) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the HEK293-hmGlu5 cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for approximately 1 hour to allow the cells to take up the dye.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of the mGlu5 agonist (typically an EC80 concentration to ensure a robust signal) to the wells. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of the NAM will be observed as a reduction in the peak fluorescence signal. Plot the percentage of inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The available data indicates that this compound is a potent and highly selective mGlu5 NAM, demonstrating a favorable selectivity profile with no significant activity at other tested mGlu receptor subtypes. In comparison, while MPEP is a potent mGlu5 NAM, its utility can be limited by off-target effects, particularly at the NMDA receptor. MTEP and fenobam represent improvements over MPEP in terms of selectivity. For a definitive comparison, a head-to-head study of these compounds in a broad panel of in vitro binding and functional assays under identical conditions would be required. The experimental protocols provided here offer a standardized framework for conducting such comparative analyses, which are essential for the continued development of safe and effective mGlu5-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VU0463841's Behavioral Effects in Models of Cocaine Addiction
A Cross-Validation Guide for Researchers
This guide provides a comparative analysis of the behavioral effects of VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), in preclinical models of cocaine addiction. Its performance is contrasted with other mGlu5 modulators, offering researchers a comprehensive overview of its potential as a therapeutic agent.
Introduction to this compound and mGlu5 Modulation in Addiction
The metabotropic glutamate receptor 5 (mGlu5) has emerged as a significant target in the development of therapeutics for substance use disorders. Preclinical evidence strongly suggests that modulating mGlu5 activity can influence the reinforcing and relapse-precipitating effects of drugs of abuse like cocaine. This compound is a potent and selective mGlu5 NAM that has been evaluated for its efficacy in attenuating cocaine-seeking behaviors. This guide cross-validates the effects of this compound by comparing it with another well-characterized mGlu5 NAM, 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), and a positive allosteric modulator (PAM), 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB).
Comparative Efficacy in Preclinical Models of Cocaine Seeking
The behavioral effects of this compound and comparator compounds have been assessed in rodent models of cocaine self-administration and reinstatement, which are established paradigms for studying the reinforcing effects of drugs and the propensity to relapse.
Cocaine Self-Administration
The cocaine self-administration paradigm assesses the reinforcing properties of the drug, where an animal learns to perform a specific action (e.g., lever press) to receive a cocaine infusion.
Table 1: Effect of mGlu5 Modulators on Cocaine Self-Administration in Rats
| Compound | Class | Dose Range (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Reference |
| This compound | mGlu5 NAM | 3 - 30 | Dose-dependent decrease in lever pressing for cocaine. | [1] |
| MTEP | mGlu5 NAM | 1 - 10 | Dose-dependent decrease in cocaine self-administration. | [2] |
| CDPPB | mGlu5 PAM | 10 - 60 | No significant effect on the maintenance of cocaine self-administration. |
Cue-Induced Reinstatement of Cocaine Seeking
The reinstatement model is used to study relapse behavior. After an animal has learned to self-administer cocaine, the drug is withdrawn, and the lever-pressing behavior is extinguished. The subsequent re-introduction of drug-associated cues can reinstate the drug-seeking behavior.
Table 2: Effect of mGlu5 Modulators on Cue-Induced Reinstatement of Cocaine Seeking in Rats
| Compound | Class | Dose (mg/kg, i.p.) | Effect on Cue-Induced Reinstatement | Reference |
| This compound | mGlu5 NAM | 10 | Attenuation of cue-induced reinstatement of cocaine seeking. | [1] |
| MTEP | mGlu5 NAM | 3 | Attenuation of cue-induced reinstatement of cocaine seeking. | [2] |
| CDPPB | mGlu5 PAM | 30 | Facilitation of the extinction of cocaine-associated contextual memory. | [1] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below to allow for replication and cross-validation of findings.
Cocaine Self-Administration Protocol
-
Subjects: Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Training: Rats are trained to press the "active" lever for an intravenous infusion of cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during 2-hour daily sessions. Each infusion is paired with a light and tone cue. The "inactive" lever has no programmed consequences. Training continues for approximately 14 days until stable responding is achieved.
-
Drug Administration: this compound, MTEP, or vehicle is administered intraperitoneally (i.p.) 30 minutes before the self-administration session.
Cue-Induced Reinstatement Protocol
-
Extinction: Following stable self-administration, the cocaine solution is replaced with saline, and lever presses no longer result in infusions or cue presentations. Extinction sessions (2 hours daily) continue until responding on the active lever decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of self-administration).
-
Reinstatement Test: Once the extinction criterion is met, rats are pre-treated with the test compound (this compound, MTEP, CDPPB, or vehicle) 30 minutes before being placed back into the operant chamber. In this session, presses on the active lever result in the presentation of the cocaine-associated cues (light and tone) but no cocaine infusion. The number of active lever presses is recorded as a measure of cue-induced drug seeking.
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor. As a Gq-coupled receptor, its activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Negative allosteric modulators like this compound and MTEP bind to a site distinct from the glutamate binding site and reduce the receptor's response to glutamate, thus dampening this signaling cascade. Positive allosteric modulators like CDPPB enhance the receptor's response.
Caption: mGlu5 receptor signaling cascade.
Experimental Workflow for Behavioral Studies
The diagram below outlines the logical flow of the behavioral experiments conducted to assess the effects of this compound and comparator compounds on cocaine-seeking behaviors.
Caption: Workflow of the behavioral experiments.
References
- 1. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of VU0463841 for the Metabotropic Glutamate Receptor 5 (mGlu5)
A Comparative Guide for Researchers
VU0463841 has emerged as a valuable tool for studying the physiological and pathological roles of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a negative allosteric modulator (NAM), it offers a mechanism to finely tune receptor activity. This guide provides a comprehensive comparison of this compound with other mGlu5 NAMs, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of mGlu5 Negative Allosteric Modulators
The specificity of a pharmacological tool is paramount for the accurate interpretation of experimental results. The following table summarizes the potency and selectivity of this compound in comparison to other commonly used mGlu5 NAMs.
| Compound | mGlu5 IC50 (nM) | Selectivity Notes |
| This compound | 13 | Ineffective against mGlu1-4 and mGlu7-8.[1][2] |
| MPEP | Varies | Known to have off-target effects, including weak antagonism of NMDA receptors.[3][4] |
| MTEP | Varies | Generally considered more selective than MPEP with fewer off-target effects.[3][5] |
| Fenobam | Varies | A potent and selective mGlu5 NAM.[4][6][7] |
Experimental Protocols
The determination of potency and selectivity of compounds like this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize mGlu5 NAMs.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to the target receptor.
Objective: To measure the displacement of a radiolabeled ligand from the mGlu5 receptor by the test compound (e.g., this compound).
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]-MPEP or a similar high-affinity mGlu5 NAM radioligand).
-
Test compounds (this compound and other NAMs).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture HEK293-mGlu5 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a NAM to inhibit the agonist-induced activation of the mGlu5 receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
Objective: To determine the functional potency of a NAM in blocking mGlu5 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGlu5 receptor agonist (e.g., Glutamate or Quisqualate).
-
Test compounds (this compound and other NAMs).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compound (NAM) to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Using a fluorescence plate reader, measure the baseline fluorescence. Add a fixed concentration of the mGlu5 agonist to stimulate the receptor and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration. Determine the concentration of the NAM that produces a 50% inhibition of the agonist response (IC50).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
References
- 1. Actions of two new antagonists showing selectivity for different sub-types of metabotropic glutamate receptor in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead optimization of the VU0486321 series of mGlu1 PAMs. Part 4: SAR reveals positive cooperativity across multiple mGlu receptor subtypes leading to subtype unselective PAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: VU0463841 Versus Other Prominent mGlu5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, a detailed comparison of VU0463841 with other leading negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) reveals key differences in potency, selectivity, and pharmacokinetic profiles. This guide provides an objective analysis, supported by experimental data, to inform the selection of the most appropriate tool compound for preclinical research in areas such as addiction, anxiety, and neurodegenerative diseases.
This compound has emerged as a potent and selective mGlu5 NAM with demonstrated efficacy in animal models of cocaine addiction. To better understand its pharmacological standing, this guide offers a head-to-head comparison with other well-characterized mGlu5 NAMs that have been evaluated in clinical trials: Mavoglurant, Basimglurant, and Fenobam.
In Vitro Pharmacological Profile: A Quantitative Comparison
The following tables summarize the in vitro potency and selectivity of this compound alongside Mavoglurant, Basimglurant, and Fenobam. The data, derived from various studies, highlights the comparative efficacy of these compounds in modulating mGlu5 receptor activity.
| Compound | IC50 (nM) (h-mGlu5 Calcium Mobilization) | Ki (nM) ([3H]-MPEP Binding) | Selectivity |
| This compound | Data Not Available in Comparative Studies | Data Not Available in Comparative Studies | High selectivity for mGlu5 |
| Mavoglurant | 30 | 47 | >300-fold selective over other targets |
| Basimglurant | 35.6 | 1.4 ([3H]-ABP688 displacement) | Highly selective for mGlu5 |
| Fenobam | 58 | 31 (human recombinant) | Potent and selective for mGlu5 |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Pharmacokinetic Properties: A Glimpse into In Vivo Behavior
The pharmacokinetic profiles of these NAMs are critical for their application in in vivo studies and potential therapeutic development.
| Compound | Species | Administration | Key Pharmacokinetic Parameters |
| This compound | Rat | Not Specified | Good CNS exposure |
| Mavoglurant | Mouse | p.o. | Moderate oral bioavailability (32%), T1/2 = 2.9 h |
| Basimglurant | Rat, Monkey | Not Specified | Good oral bioavailability and long half-life |
| Fenobam | Human | Oral (150 mg) | Highly variable Cmax, Tmax ~3h |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the mGlu5 signaling cascade and a typical workflow for assessing the potency of mGlu5 NAMs.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a test compound to the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]-MPEP.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu5 receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, is used.
-
Incubation: A fixed concentration of the radioligand (e.g., [3H]-MPEP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Mavoglurant, etc.).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for IC50 Determination)
This functional assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration.
-
Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
Compound Pre-incubation: Varying concentrations of the test NAM are added to the wells and incubated for a specific period.
-
Agonist Stimulation: An EC80 concentration of glutamate is added to the wells to stimulate the mGlu5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 values are calculated using non-linear regression.
Conclusion
While this compound demonstrates promise as a potent and selective mGlu5 NAM, a direct comparative study with standardized assays is needed to definitively rank its in vitro and in vivo properties against other clinically evaluated modulators like Mavoglurant, Basimglurant, and Fenobam. The choice of a specific mGlu5 NAM for research purposes will depend on the desired balance of potency, selectivity, and pharmacokinetic characteristics for the intended application. This guide provides a foundational comparison to aid in this critical decision-making process.
VU0463841: A Novel Avenue for Addiction Treatment Compared to Standard Therapies
For Immediate Release
[City, State] – December 12, 2025 – In the ongoing search for more effective treatments for substance use disorders, the novel compound VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), is showing promise in preclinical studies. This comparison guide provides a detailed analysis of this compound's efficacy in animal models of cocaine addiction relative to established pharmacological and behavioral interventions. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic strategy.
Overview of this compound and its Mechanism of Action
This compound is a selective mGlu5 negative allosteric modulator. Unlike traditional receptor antagonists that directly block the neurotransmitter binding site, NAMs like this compound bind to a different (allosteric) site on the receptor. This binding event changes the receptor's conformation, reducing its response to the endogenous neurotransmitter, glutamate. The mGlu5 receptor is highly expressed in brain regions implicated in the rewarding and reinforcing effects of drugs of abuse, such as the nucleus accumbens and prefrontal cortex. By modulating glutamate signaling in these areas, mGlu5 NAMs are hypothesized to dampen the neurobiological processes that drive addiction.
Comparative Efficacy in Preclinical Models of Cocaine Addiction
Direct head-to-head clinical trials comparing this compound with standard addiction treatments are not yet available. However, by examining preclinical data from animal models, primarily in rats, we can draw initial comparisons of their relative efficacy in reducing cocaine-seeking behaviors. The most common preclinical models are cocaine self-administration and the reinstatement model of relapse.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of this compound (and other mGlu5 NAMs) and standard addiction treatments in rat models of cocaine addiction. It is important to note that these data are compiled from various studies and experimental conditions may differ.
Table 1: Efficacy of this compound and other mGlu5 NAMs in Rat Models of Cocaine Addiction
| Compound | Model | Dose Range (mg/kg) | Effect on Cocaine Self-Administration | Effect on Cue-Induced Reinstatement | Reference |
| MTEP (mGlu5 NAM) | Self-Administration | 1 - 10 | Dose-dependent decrease | - | |
| MPEP (mGlu5 NAM) | Self-Administration | 2.5 - 10 | Dose-dependent decrease | - | |
| Mavoglurant (mGlu5 NAM) | Self-Administration | 3 - 10 | Significant reduction | - | |
| This compound | Reinstatement | 3 - 10 | - | Significant attenuation of drug-seeking |
Table 2: Efficacy of Standard Pharmacological Treatments in Rat Models of Cocaine Addiction
| Compound | Model | Dose Range (mg/kg) | Effect on Cocaine Self-Administration | Effect on Cue-Induced Reinstatement | Reference |
| Topiramate | Self-Administration | 10 - 40 | Decreased responding for cocaine | Attenuation of reinstatement | |
| d-Amphetamine | Self-Administration | 5 (continuous) | Significant reduction in cocaine intake | Decreased vulnerability to reinstatement | |
| Naltrexone | Reinstatement | 3 | Progressive attenuation of cocaine-induced reinstatement | - |
Table 3: Efficacy of Behavioral Interventions in Animal Models of Addiction
| Intervention | Model | Effect | Reference |
| Environmental Enrichment | Cocaine Self-Administration | Reduced cocaine intake and seeking | |
| Extinction Training | Reinstatement | Reduction in cue-induced drug seeking | |
| Social Interaction (as a reward) | Choice Studies | Rats often choose social interaction over cocaine |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cocaine Self-Administration in Rats
This model assesses the reinforcing properties of a drug.
-
Subjects: Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Rats are placed in operant conditioning chambers equipped with two levers.
-
Training: Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion), often paired with a light and tone cue. Pressing the "inactive" lever has no consequence. Sessions are typically 2 hours daily for 10-14 days.
-
Drug Administration: The test compound (e.g., this compound or a standard treatment) is administered prior to the self-administration session at varying doses.
-
Data Collection: The primary dependent variable is the number of active lever presses, indicating the motivation to take the drug.
Cue-Induced Reinstatement of Cocaine Seeking in Rats
This model simulates relapse triggered by drug-associated cues.
-
Acquisition: Rats are first trained to self-administer cocaine as described above.
-
Extinction: Following acquisition, lever pressing no longer results in cocaine infusion or the presentation of cues. This continues until responding on the active lever significantly decreases (typically 7-14 days).
-
Reinstatement Test: Rats are returned to the operant chambers and presented with the drug-associated cues (light and tone) without the presence of cocaine. The test compound is administered before this session.
-
Data Collection: An increase in pressing the previously active lever is interpreted as reinstatement of drug-seeking behavior.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of the mGlu5 receptor in the context of cocaine addiction and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound and standard treatments in a preclinical model of relapse.
Discussion and Future Directions
The preclinical data suggest that this compound and other mGlu5 NAMs hold significant potential as a novel pharmacotherapy for cocaine addiction. Their efficacy in reducing both the motivation to take the drug and the propensity to relapse in animal models is comparable to, and in some paradigms may exceed, that of existing pharmacological treatments.
A key advantage of mGlu5 NAMs could be a more targeted mechanism of action with a potentially favorable side-effect profile compared to broader-acting medications. For instance, while amphetamine-based therapies show efficacy, they also carry a risk of abuse and diversion. Topiramate has shown promise but can be associated with cognitive side effects.
Behavioral therapies remain a cornerstone of addiction treatment. The future of pharmacotherapy for addiction will likely involve a combination of medication and behavioral interventions. A crucial area for future research will be to investigate how mGlu5 NAMs like this compound can be integrated with therapies such as Cognitive Behavioral Therapy (CBT) to enhance overall treatment outcomes.
Assessing the Therapeutic Window: A Comparative Guide to VU0463841 and MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic windows of two prominent allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): VU0463841, a positive allosteric modulator (PAM), and MPEP, a negative allosteric modulator (NAM). A thorough understanding of the therapeutic window—the range between the minimal effective dose and the dose at which toxicity occurs—is paramount for the development of safe and effective therapeutics. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate an objective comparison.
Data Presentation: Efficacy and Toxicity Profiles
The following tables summarize the available quantitative data for this compound and MPEP, focusing on their efficacy in preclinical models and their observed toxicological profiles.
Table 1: Efficacy Data
| Compound | Assay | Species | Dose/Concentration | Observed Effect |
| This compound | Antipsychotic-like and cognition-enhancing models | Rodent | Brain concentrations of 100 nM - 30 µM | Robust efficacy |
| MPEP | Forced Swim Test (Antidepressant-like) | Mouse | 10 mg/kg (i.p.) | Increased immobility time (pro-depressive like effect) |
| Novel Object Recognition (Cognition) | Mouse | - | Impaired performance | |
| Neuroprotection against NMDA-induced toxicity | Rat cortical neurons | ≥ 20 µM | Significant neuroprotection |
Table 2: Toxicity Data
| Compound | Study Type | Species | Dose/Concentration | Observed Toxic Effects |
| This compound (as part of a class of mGluR5 PAMs) | 4-day repeat dose | Rat | 30 and 50 mg/kg | Moderate to severe neuronal necrosis in the auditory cortex and hippocampus. |
| MPEP | 28-day oral gavage | Rat | Up to 500 mg/kg/day | Dose-dependent increase in liver weight without histological correlates. |
| In vitro neurotoxicity | Rat cortical neurons | > 200 µM | Did not induce significant cell death alone. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity in rodents.
Procedure:
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 45 cm height) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
-
Acclimation: Mice are individually placed in the water tank for a 6-minute session.
-
Scoring: The duration of immobility (floating passively with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect, while an increase can suggest a pro-depressive or sedative effect.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory in rodents.
Procedure:
-
Habituation: On day 1, each mouse is allowed to freely explore an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Testing (Choice) Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time) is calculated. A higher discrimination index indicates better recognition memory.
Intracellular Calcium Mobilization Assay
This in vitro assay measures the ability of a compound to modulate mGluR5-mediated changes in intracellular calcium concentration.
Procedure:
-
Cell Culture: HEK293 cells stably expressing mGluR5 are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Application: The test compound (e.g., this compound or MPEP) is added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration of an mGluR5 agonist (e.g., glutamate or DHPG) is added to stimulate the receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: For PAMs, an increase in the agonist-induced calcium signal is expected. For NAMs, a decrease in the signal is observed.
Lactate (B86563) Dehydrogenase (LDH) Assay for Neurotoxicity
The LDH assay is a common method to assess cell death by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
Procedure:
-
Cell Culture: Primary cortical neurons are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours). A positive control for neurotoxicity (e.g., NMDA) is also included.
-
Sample Collection: A sample of the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a colorimetric reaction.
-
Data Analysis: The amount of LDH release is proportional to the number of dead cells. Results are often expressed as a percentage of the positive control.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct effects of this compound (a PAM) and MPEP (a NAM) on the mGluR5 signaling cascade.
Caption: this compound (PAM) enhances mGluR5 signaling.
Caption: MPEP (NAM) inhibits mGluR5 signaling.
Conclusion
The assessment of the therapeutic windows of this compound and MPEP reveals distinct profiles reflective of their opposing modulatory actions on mGluR5. MPEP, a NAM, demonstrates a therapeutic window limited by potential cognitive impairment and off-target effects at higher concentrations, although it shows some neuroprotective properties in vitro. Its efficacy in animal models of depression is complex, with some studies suggesting pro-depressive-like effects.
Conversely, this compound, a PAM, shows promise in models of psychosis and cognitive enhancement. However, the therapeutic window for this class of compounds appears to be constrained by mechanism-based neurotoxicity at higher doses. This suggests that while potentiation of mGluR5 signaling can be beneficial, excessive or prolonged activation may lead to excitotoxicity and neuronal cell death.
For researchers and drug development professionals, these findings underscore the critical importance of careful dose-finding studies and thorough toxicological evaluation for mGluR5 modulators. The choice between a PAM and a NAM will be highly dependent on the specific therapeutic indication, and optimizing the therapeutic index will be a key challenge in the clinical development of either class of compounds. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support these ongoing research and development efforts.
Comparative Analysis of VU0463841's Anxiolytic Potential: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anxiolytic potential of VU0463841 against established anxiolytic agents. While direct experimental data on this compound in classical anxiety models is limited in publicly available literature, this guide synthesizes information on its mechanism of action as a metabotropic glutamate (B1630785) receptor 5 (mGlu5) negative allosteric modulator (NAM) and draws comparisons with traditional anxiolytics based on extensive preclinical data for this class of compounds.
Executive Summary
Data Presentation: Comparative Anxiolytic and Locomotor Effects
The following tables summarize quantitative data from preclinical studies on established anxiolytic drugs in common rodent models of anxiety. This provides a benchmark for the anticipated effects of a novel anxiolytic agent.
Table 1: Elevated Plus-Maze (EPM) - Effects on Anxiety-Related Behavior in Mice
| Compound | Dose (mg/kg) | Administration Route | Time Spent in Open Arms (% of Total) | Open Arm Entries (% of Total) | Total Arm Entries (Locomotor Activity) | Citation |
| Vehicle | - | i.p. | ~20-30% | ~30-40% | Variable | [1][2] |
| Diazepam | 0.5 - 2.0 | i.p. | Significant increase | Significant increase | No significant change or slight decrease at higher doses | [1][2] |
| Buspirone (B1668070) | 2.0 - 4.0 | i.p. | Significant increase | Significant increase | Decrease at higher doses | [3] |
| Sertraline (B1200038) (Acute) | 10 | i.p. | Significant decrease | No significant change | No significant change | [4] |
Table 2: Light-Dark Box Test - Effects on Anxiety-Related Behavior in Rodents
| Compound | Dose (mg/kg) | Administration Route | Time Spent in Light Compartment (s) | Transitions between Compartments | Locomotor Activity in Light Box (Distance) | Citation |
| Vehicle | - | i.p. | Variable (species/strain dependent) | Variable | Variable | [5] |
| Diazepam | 1.0 - 2.0 | i.p. | Significant increase | Significant increase | No significant change | [6] |
| Sertraline (Chronic) | 5-10 | p.o. | Significant increase | Not always reported | Not always reported | [5] |
Table 3: Open Field Test - Effects on Anxiety and Locomotor Activity in Mice
| Compound | Dose (mg/kg) | Administration Route | Time in Center Zone (s) | Center Zone Entries | Total Distance Traveled (cm) | Citation |
| Vehicle | - | i.p. | Variable (strain dependent) | Variable | Variable | [7][8] |
| Diazepam | 1.0 - 2.0 | i.p. | No significant change in some strains (e.g., C57BL/6J) | No significant change in some strains | No significant change or decrease | [7] |
| Buspirone | 1.0 - 3.0 | i.p. | Significant increase | Significant increase | Decrease at higher doses | [8] |
This compound: Behavioral Data from a Non-Anxiety Model
A key study on this compound focused on its effects in a rat model of cocaine self-administration. While not a direct measure of anxiety, the study provides valuable information on the compound's behavioral profile.
Table 4: this compound - Effects on Cocaine Self-Administration and Locomotor Activity in Rats
| Dose (mg/kg) | Administration Route | Effect on Cocaine Self-Administration | Effect on Locomotor Activity | Citation |
| 10 - 30 | i.p. | Significant decrease | No significant effect | [9] |
This finding is significant as it suggests that this compound, at doses effective in modulating reward-seeking behavior, does not produce the sedative or motor-impairing effects often associated with benzodiazepines. This aligns with the broader profile of mGlu5 NAMs, which are reported to have anxiolytic effects without sedation.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test for Mice
Objective: To assess anxiety-like behavior by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound (e.g., Diazepam) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes using an overhead video camera and tracking software.
-
The maze is cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test for Rodents
Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly illuminated areas.
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting the two.
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered at a specified time before the test.
-
Each animal is placed in the center of the illuminated compartment.
-
Behavior is recorded for 5-10 minutes.
-
The box is cleaned between trials.
-
Parameters measured include the time spent in the light and dark compartments, the number of transitions between compartments, and locomotor activity in each compartment. An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
Open Field Test for Mice
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape.
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered prior to the test.
-
Each mouse is placed in the center or a corner of the open field.
-
Behavior is recorded for a set period (e.g., 5-15 minutes).
-
The arena is cleaned between trials.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center zone. Anxiolytic activity is suggested by an increase in the time spent in and entries into the center zone, while a decrease in total distance traveled can indicate sedation.
Mandatory Visualization
Signaling Pathway of mGlu5 Negative Allosteric Modulators (NAMs)
Caption: Signaling pathway of mGlu5 NAMs like this compound.
Experimental Workflow for Preclinical Anxiolytic Drug Screening
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact on behavioral changes due to chronic use of sertraline in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of VU0463841 through Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the mechanism of VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with a focus on the use of knockout models.
This compound is a potent and selective NAM of mGlu5, a G protein-coupled receptor highly expressed in the central nervous system.[1] The primary strategy for validating that the effects of this compound are indeed mediated by its interaction with mGlu5 is to compare its pharmacological effects in wild-type animals with those observed in animals where the mGlu5 receptor has been genetically deleted (knockout models). If the compound has no effect in the knockout animals, it provides strong evidence that its mechanism of action is dependent on the presence of the mGlu5 receptor.
Comparison of Phenotypes: mGlu5 Knockout Models vs. Pharmacological Blockade
Studies on mGlu5 knockout mice have revealed a range of behavioral and neurochemical phenotypes. These genetic models serve as a crucial benchmark against which the effects of mGlu5-targeting drugs like this compound can be compared.
| Phenotype Category | Observation in mGlu5 Knockout Mice | Corresponding Observation with mGlu5 NAMs (e.g., MPEP, MTEP) |
| Learning and Memory | Impaired spatial learning and memory.[2] | Acute administration can impair learning and memory consolidation. |
| Anxiety-like Behavior | Reduced anxiety-like behaviors in some tests. | Anxiolytic-like effects observed in various preclinical models. |
| Synaptic Plasticity | Altered long-term potentiation (LTP) and long-term depression (LTD).[2] | Can prevent the induction of certain forms of synaptic plasticity. |
| Locomotor Activity | Increased locomotor activity. | Can induce hyperlocomotion at higher doses. |
| Drug Self-Administration | Reduced self-administration of drugs of abuse like cocaine. | Attenuate drug-seeking and self-administration behaviors. |
This table summarizes general findings from multiple studies and may not reflect the outcome of every specific experimental paradigm.
The convergence of phenotypes between genetic deletion of mGlu5 and pharmacological blockade with NAMs provides compelling evidence for on-target activity. For instance, a study directly comparing the behavioral effects of the mGlu5 NAM, MTEP, with mGlu5 knockout mice found that both manipulations produced similar profiles, strongly suggesting the behavioral effects of MTEP are mediated by mGlu5.[3]
Experimental Protocols for Mechanism Validation
The following outlines a typical experimental workflow for validating the mechanism of this compound using mGlu5 knockout mice.
Behavioral Assay: Novel Object Recognition
This test assesses learning and memory, a cognitive domain influenced by mGlu5 signaling.
-
Animals: Adult male and female wild-type and mGlu5 knockout mice.
-
Procedure:
-
Habituation: Mice are individually habituated to an open-field arena for 10 minutes for 2 consecutive days.
-
Training (Acquisition Phase): On day 3, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. Thirty minutes prior to this phase, mice are administered either vehicle or this compound (at a predetermined dose).
-
Testing (Test Phase): Twenty-four hours later, one of the familiar objects is replaced with a novel object. Mice are returned to the arena and allowed to explore for 5 minutes.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar) is calculated. Wild-type mice treated with vehicle are expected to show a preference for the novel object, while those treated with this compound may show impaired discrimination. The key comparison is the lack of effect of this compound in the mGlu5 knockout mice, which are expected to show impaired performance regardless of treatment.
In Vitro Electrophysiology: Synaptic Plasticity
This experiment examines the effect of this compound on synaptic plasticity in hippocampal brain slices.
-
Animals: Adult male wild-type and mGlu5 knockout mice.
-
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick).
-
Recording: Obtain field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus by stimulating the Schaffer collaterals.
-
LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation protocol.
-
Drug Application: Slices from wild-type and knockout mice are pre-incubated with either vehicle or this compound.
-
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after high-frequency stimulation. In wild-type slices, this compound is expected to reduce the magnitude of LTP. In slices from mGlu5 knockout mice, LTP should be altered at baseline, and this compound should have no further effect.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's mechanism using knockout models.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of mGluR5 KO mice under conditions of low stress using a rodent touchscreen apparatus reveals impaired behavioural flexibility driven by perseverative responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of VU0463841 and Fenobam: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete preclinical and clinical profile of a compound is paramount. This guide provides a comparative analysis of the side effect profiles of two metabotropic glutamate (B1630785) receptor 5 (mGluR5) negative allosteric modulators (NAMs), VU0463841 and fenobam (B1672515). However, a significant disparity in publicly available safety data exists between these two compounds.
While extensive research has characterized the side effect profile of fenobam in both animal models and human clinical trials, a thorough search of scientific literature and public databases reveals a notable absence of published preclinical toxicology or safety pharmacology data for this compound. This guide will therefore provide a comprehensive overview of the known side effect profile of fenobam, supported by experimental data and detailed methodologies, while clearly acknowledging the current data gap for this compound.
Fenobam: A Detailed Side Effect Profile
Fenobam has been investigated in both preclinical and clinical settings, providing a relatively well-documented side effect profile.
Preclinical Profile of Fenobam
Preclinical studies in rodents have identified several key side effects associated with fenobam administration. These are summarized in the table below.
| Side Effect Category | Observed Effect in Rodents | Species | Dose | Experimental Method |
| Central Nervous System (CNS) | Increased locomotor activity and exploratory behavior.[1] | Mice | 30 mg/kg | Open Field Test |
| Anxiolytic effects.[1] | Mice | 30 mg/kg | Elevated Zero Maze | |
| No impairment of motor coordination.[1] | Mice | 30 mg/kg | Ledge Crossing and Vertical Pole Descent Tasks | |
| Metabolic | Significantly less weight gain with chronic administration.[1] | Mice | 30 mg/kg daily for 14 days | Daily Weight Measurement |
| Decreased food intake following a 24-hour fast. | Mice | 30 mg/kg | Food Consumption Measurement | |
| General Health | No significant hematological abnormalities. | Mice | 30 mg/kg daily for 14 days | Serum Chemistry Analysis |
| No altered organ function or abnormal histopathology of the liver, brain, or testes.[1] | Mice | 30 mg/kg daily for 14 days | Histopathology Examination |
Clinical Profile of Fenobam
Human clinical trials have provided valuable insights into the side effect profile of fenobam in humans. The observed side effects are generally mild and dose-dependent.
| Side Effect | Incidence in Fenobam Group | Incidence in Placebo Group | Study Population | Doses Administered |
| Headache | Reported | Reported | Healthy Volunteers | 50 mg, 100 mg, 150 mg |
| Nausea | Reported | Reported | Healthy Volunteers | 50 mg, 100 mg, 150 mg |
| Metallic or Weird Taste | Reported | Not Reported | Healthy Volunteers | 50 mg, 100 mg, 150 mg |
| Fatigue | Reported | Reported | Healthy Volunteers | 50 mg, 100 mg, 150 mg |
| Mild Sedation | 3 out of 12 subjects | N/A (Open-label) | Adults with Fragile X Syndrome | 50 mg, 100 mg, 150 mg |
| Psychostimulant Effects | Reported at high doses | N/A | Not Specified | 300-600 mg per patient |
Note: Specific percentages of incidence for most side effects in the healthy volunteer study were not detailed in the provided search results, but were described as "mild" and not significantly different from placebo.[2]
This compound: An Undefined Side Effect Profile
Despite its characterization as a potent and selective mGluR5 NAM with efficacy in rat models of cocaine addiction, there is a conspicuous absence of publicly available data regarding the side effect profile of this compound. Preclinical toxicology and safety pharmacology studies are crucial for identifying potential adverse effects of a new chemical entity before it can be considered for clinical development. The lack of such information for this compound prevents a direct comparison with fenobam and highlights a critical gap in its developmental profile.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying the effects of these compounds and the methods used to assess them, the following diagrams are provided.
Caption: Mechanism of action for mGluR5 NAMs like fenobam and this compound.
Caption: Workflow for the Open Field Test to assess locomotor activity.
Caption: Workflow for the Elevated Plus Maze to evaluate anxiety-like behavior.
Detailed Experimental Protocols
For the key preclinical experiments cited in this guide, the following detailed methodologies are provided to ensure reproducibility and thorough understanding.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square arena (e.g., 42 x 42 x 30 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone. An automated tracking system with infrared beams or a video camera connected to analysis software is used to record the animal's movement.
Procedure:
-
Acclimation: Mice are brought to the testing room and left undisturbed in their home cages for at least 60 minutes to acclimate to the new environment.[1]
-
Drug Administration: Fenobam (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[1]
-
Test Initiation: Immediately after injection, the mouse is placed in the center of the open field arena.
-
Data Recording: The animal's activity is recorded for a specified duration (e.g., 60 minutes).[1] Key parameters measured include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.
-
Data Analysis: The recorded data is analyzed to compare the activity levels and exploratory behavior between the drug-treated and vehicle-treated groups. A significant increase in time spent in the center zone is indicative of anxiolytic-like effects.
Elevated Plus Maze / Zero Maze
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms. The zero maze is a circular track with alternating open and closed sections.
Procedure:
-
Acclimation: Similar to the open field test, animals are acclimated to the testing room.
-
Drug Administration: Fenobam (e.g., 30 mg/kg) or vehicle is administered (i.p.).[1]
-
Test Initiation: The mouse is placed in the center of the elevated plus maze, facing an open arm, or in a closed section of the zero maze.
-
Data Recording: The animal's movement is recorded for a set period (e.g., 5-10 minutes). The primary measures are the time spent in and the number of entries into the open and closed arms/sections.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms/sections is interpreted as an anxiolytic effect.
Formalin Test
Objective: To assess nociceptive (pain-related) behavior and the analgesic efficacy of a compound. While primarily a pain model, it can also be used to observe drug-induced behavioral side effects.
Procedure:
-
Acclimation: Mice are habituated to the observation chambers for a period before the test.
-
Drug Administration: The test compound (e.g., fenobam) or vehicle is administered prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately placed in the observation chamber, and the amount of time it spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[3]
-
Data Analysis: The duration of nociceptive behaviors is quantified and compared between the drug-treated and control groups to determine the analgesic effect of the compound. Any abnormal behaviors unrelated to nociception are also noted as potential side effects.
Conclusion
This guide provides a detailed overview of the known side effect profile of fenobam, a well-characterized mGluR5 NAM. The available data from preclinical and clinical studies indicate a generally tolerable profile with mild, dose-dependent side effects. In stark contrast, the absence of publicly available safety and toxicology data for this compound represents a significant knowledge gap. For researchers and drug developers, this lack of information is a critical consideration. A comprehensive preclinical safety assessment, including studies on cardiovascular, respiratory, and central nervous system effects, is a fundamental prerequisite for advancing any new chemical entity toward clinical trials.[4][5][6] Without such data for this compound, a meaningful comparison of its side effect profile with that of fenobam is not possible, and its potential for clinical development remains unevaluated from a safety perspective. Further research into the preclinical toxicology of this compound is imperative to establish its safety profile and enable a complete comparative analysis with other mGluR5 modulators.
References
- 1. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
Unveiling the Pharmacological Profile of VU0463841: A Guide to its Foundational Findings
For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is paramount. This guide provides a comprehensive overview of the initial characterization of VU0463841, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As of this review, independent, peer-reviewed replications of these findings across different laboratories have not been extensively published. Therefore, this document serves as a detailed reference to the foundational data and methodologies presented in the primary publication by Amato et al. (2013), which introduced this compound as a novel tool for studying the role of mGlu5 in cocaine addiction.
Quantitative Data Summary
The initial pharmacological characterization of this compound revealed its potency and selectivity as an mGlu5 NAM. The key quantitative data from the original study are summarized in the table below. These values provide a benchmark for any future replication efforts.
| Assay Type | Cell Line/System | Parameter | This compound Value | Reference Compound (MPEP) |
| mGlu5 Negative Allosteric Modulation | Rat mGlu5-expressing CHO cells | IC50 | 13 nM | 3.7 nM |
| Human mGlu5-expressing HEK cells | IC50 | 25 nM | 2.9 nM | |
| Selectivity against other mGlu subtypes | Various cell lines expressing mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, mGlu8 | IC50 | > 30 µM | Not Reported in this study |
| In vivo efficacy (Cocaine Self-Administration) | Rat model | Dose-dependent reduction in cocaine seeking | 3, 10, 30 mg/kg (i.p.) | Not Reported in this study |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. The following sections outline the key protocols used in the initial characterization of this compound.
In Vitro Assays
Calcium Mobilization Assay:
This assay was used to determine the potency of this compound as a NAM at the mGlu5 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing rat mGlu5 (CHO-rmGlu5) or Human Embryonic Kidney (HEK) cells stably expressing human mGlu5 (HEK-hmGlu5) were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: this compound or a reference compound was added to the wells at various concentrations and incubated for a short period.
-
Agonist Stimulation: An EC80 concentration of glutamate (the endogenous agonist) was added to the wells to stimulate the mGlu5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves for the inhibition of the glutamate response by this compound were plotted to determine the IC50 values.
Selectivity Assays:
To assess the selectivity of this compound, similar calcium mobilization assays were performed using cell lines expressing other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8). The same protocol was followed, but with the appropriate agonist for each receptor subtype.
In Vivo Assays
Cocaine Self-Administration and Reinstatement Model:
This model was used to evaluate the efficacy of this compound in a preclinical model of cocaine relapse.
-
Animal Subjects: Male Sprague-Dawley rats were used for these experiments.
-
Surgery: Rats were surgically implanted with intravenous catheters for cocaine self-administration.
-
Cocaine Self-Administration Training: Rats were trained to press a lever to receive an intravenous infusion of cocaine. Training sessions were conducted daily until stable responding was achieved.
-
Extinction Training: Following the acquisition of self-administration, the cocaine infusions were discontinued, and lever pressing no longer resulted in drug delivery. These sessions continued until the lever-pressing behavior was significantly reduced (extinguished).
-
Drug Administration: Prior to the reinstatement test, rats were administered either vehicle or this compound at different doses (e.g., 3, 10, and 30 mg/kg) via intraperitoneal (i.p.) injection.
-
Cue-Induced Reinstatement Test: After drug administration, rats were placed back into the operant chambers, and the cues previously associated with cocaine infusion (e.g., a light and a tone) were presented upon lever pressing, but no cocaine was delivered.
-
Data Collection and Analysis: The number of lever presses on the active lever during the reinstatement session was recorded as a measure of cocaine-seeking behavior. The data were analyzed to determine the effect of this compound on cue-induced reinstatement.
This guide provides a detailed summary of the foundational findings for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers aiming to replicate or build upon these initial discoveries. The lack of extensive cross-laboratory validation highlights the need for further independent investigation to solidify the pharmacological profile of this compound.
Safety Operating Guide
Essential Safety and Handling Protocol for VU0463841
Disclaimer: A specific Safety Data Sheet (SDS) for VU0463841 is not publicly available. Therefore, this compound must be handled with extreme caution as a substance with unknown toxicological properties. The following guidance is based on general best practices for handling potentially hazardous research chemicals. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this compound.
Immediate Safety and Logistical Information
All personnel handling this compound must be thoroughly trained in general laboratory safety and the specific procedures outlined in this document. Work with this compound should be restricted to designated areas equipped with appropriate engineering controls.
Hazard Assessment
Due to the lack of specific toxicity data, this compound should be treated as a hazardous compound. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion. The health effects of exposure are unknown.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Regularly inspect gloves for signs of degradation. |
| Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential when handling the solid powder outside of a certified chemical fume hood. |
Operational Plan
Engineering Controls
All procedures involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent the release of airborne contaminants into the laboratory environment.
Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. The fume hood sash should be lowered to the appropriate working height.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a powder-containment balance enclosure.
-
Solution Preparation: Add solvents to the solid compound slowly to avoid splashing. Ensure containers are capped when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Plan
| Parameter | Requirement |
| Container | Tightly sealed, clearly labeled container |
| Location | Cool, dry, well-ventilated area |
| Segregation | Store away from incompatible materials (e.g., strong oxidizing agents) |
| Access | Restricted to authorized personnel |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflows
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Step-by-step workflow for safely handling this compound.
Caption: Procedural flow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
